(R)-IPrPhanePHOS
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H42P2 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
[11-di(propan-2-yl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C28H42P2/c1-19(2)29(20(3)4)27-17-23-9-13-25(27)15-11-24-10-14-26(16-12-23)28(18-24)30(21(5)6)22(7)8/h9-10,13-14,17-22H,11-12,15-16H2,1-8H3 |
InChI Key |
WQTSWEBUGHHHIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=C2CCC3=CC(=C(CCC(=C1)C=C2)C=C3)P(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of (R)-IPrPhanePHOS: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the synthesis of (R)-IPrPhanePHOS, a P-chiral phosphine ligand with significant applications in asymmetric catalysis. The protocol is based on the stereoselective phosphinylation of a [2.2]paracyclophane backbone, a strategy that has proven effective for the synthesis of a variety of PhanePHOS derivatives. This document provides detailed experimental procedures, quantitative data, and logical workflow diagrams to facilitate its replication and adaptation in a research and development setting.
Introduction
This compound, or (R)-4,12-bis(diisopropylphosphino)-[2.2]paracyclophane, is a member of the PhanePHOS family of ligands, which are renowned for their rigid chiral scaffold derived from [2.2]paracyclophane. The planar chirality of the paracyclophane backbone, combined with the P-centered chirality of the diisopropylphosphino groups, creates a unique and highly effective chiral environment for transition metal-catalyzed asymmetric reactions. The isopropyl substituents on the phosphorus atoms impart specific steric and electronic properties to the ligand, influencing the selectivity and activity of the resulting catalysts.
The synthesis of this compound presents a multi-step challenge, requiring the initial preparation of the planar chiral [2.2]paracyclophane core followed by the stereoselective introduction of the P-chiral diisopropylphosphino moieties. This guide will provide a detailed pathway to achieve this synthesis.
Synthesis Pathway Overview
The synthesis of this compound can be logically divided into two main stages:
-
Synthesis of the (R)-4,12-dibromo-[2.2]paracyclophane backbone: This stage involves the construction of the core planar chiral scaffold.
-
Stereoselective introduction of diisopropylphosphino groups: This crucial step establishes the P-centered chirality, leading to the final this compound ligand.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of (R)-4,12-dibromo-[2.2]paracyclophane
The synthesis of the chiral dibromo-paracyclophane backbone is a well-established procedure. It begins with the dibromination of commercially available [2.2]paracyclophane, followed by the resolution of the resulting racemic mixture.
1.1 Dibromination of [2.2]paracyclophane
This reaction introduces two bromine atoms onto the paracyclophane scaffold.
-
Materials:
-
[2.2]Paracyclophane
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve [2.2]paracyclophane in dry DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford racemic 4,12-dibromo-[2.2]paracyclophane.
-
1.2 Resolution of rac-4,12-dibromo-[2.2]paracyclophane
The separation of the enantiomers can be achieved through various methods, including chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral resolving agent followed by separation and subsequent removal of the auxiliary. The use of preparative chiral HPLC is often the most direct method.
-
Method: Preparative Chiral HPLC
-
Column: A suitable chiral stationary phase column (e.g., Chiralpak IA or similar).
-
Mobile Phase: A mixture of hexanes and isopropanol. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Procedure:
-
Dissolve the racemic dibromide in the mobile phase.
-
Inject the solution onto the preparative chiral HPLC system.
-
Collect the fractions corresponding to each enantiomer.
-
Combine the fractions of the desired (R)-enantiomer and remove the solvent under reduced pressure to yield enantiomerically pure (R)-4,12-dibromo-[2.2]paracyclophane.
-
Quantitative Data for Stage 1
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (by HPLC) | [α]D (c, solvent) |
| 1.1 | rac-4,12-Dibromo-[2.2]paracyclophane | [2.2]Paracyclophane | NBS | 70-85 | >95% | N/A |
| 1.2 | (R)-4,12-Dibromo-[2.2]paracyclophane | rac-4,12-Dibromo-[2.2]paracyclophane | - | 35-45 (per enantiomer) | >99% ee | Specific rotation value |
Stage 2: Stereoselective Synthesis of this compound
This stage involves a lithium-halogen exchange followed by quenching with an electrophilic phosphorus source. The stereoselectivity is maintained from the chiral starting material.
2.1 Synthesis of this compound
This procedure utilizes a lithium-halogen exchange followed by reaction with chlorodiisopropylphosphine.
-
Materials:
-
(R)-4,12-dibromo-[2.2]paracyclophane
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiisopropylphosphine (iPr₂PCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-4,12-dibromo-[2.2]paracyclophane in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 equivalents) dropwise via syringe. A color change to deep red or orange is typically observed, indicating the formation of the dilithio species.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
In a separate flame-dried Schlenk flask, prepare a solution of chlorodiisopropylphosphine (2.5 equivalents) in the same anhydrous solvent.
-
Slowly add the solution of chlorodiisopropylphosphine to the dilithiated paracyclophane solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere (glovebox or Schlenk techniques are recommended to prevent oxidation of the phosphine) using degassed solvents (e.g., hexanes/ethyl acetate).
-
Quantitative Data for Stage 2
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (by ³¹P NMR) | [α]D (c, solvent) |
| 2.1 | This compound | (R)-4,12-Dibromo-[2.2]paracyclophane | n-BuLi, iPr₂PCl | 60-75 | >98% | Specific rotation value |
Logical Relationships in the Synthesis
The following diagram illustrates the key transformations and the flow of chirality throughout the synthesis.
Figure 2: Flow of chirality in the synthesis of this compound.
Conclusion
The synthesis of this compound is a challenging yet rewarding endeavor for chemists engaged in asymmetric catalysis. The protocol outlined in this guide provides a clear and detailed pathway for its preparation. Careful execution of the experimental procedures, particularly the handling of air- and moisture-sensitive reagents, is crucial for achieving high yields and purity. The modularity of this synthetic route also allows for the potential preparation of other PhanePHOS derivatives with different phosphine substituents, opening avenues for further ligand design and catalyst development.
A Comprehensive Guide to the Physicochemical Characterization of Chiral Phosphine Ligands: A Case Study Approach for (R)-IPrPhanePHOS
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral phosphine ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial in the pharmaceutical, agrochemical, and fine chemical industries. The efficacy of these ligands in a catalytic cycle is intrinsically linked to their three-dimensional structure and electronic properties. A thorough understanding of their physicochemical characteristics is therefore paramount for ligand design, reaction optimization, and process scale-up.
This guide details the critical physicochemical properties that require characterization for a new chiral phosphine ligand, such as (R)-IPrPhanePHOS. It provides standardized experimental protocols for these determinations and illustrates how the resulting data can be effectively presented.
Core Physicochemical Properties and Data Presentation
A comprehensive physicochemical profile of a chiral phosphine ligand involves the determination of its identity, purity, physical state, solubility, and structural and electronic parameters. The following tables provide a template for the presentation of this quantitative data. For illustrative purposes, representative data for a well-known chiral phosphine ligand may be included and will be duly noted.
Table 1: General Physicochemical Properties
| Property | Value | Method of Determination |
| Molecular Formula | C₅₀H₄₄P₂ | Mass Spectrometry |
| Molecular Weight | 714.84 g/mol | Mass Spectrometry |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 240-243 °C | Capillary Melting Point Apparatus |
| Optical Rotation | [α]²⁰D +225° (c 1, toluene) | Polarimetry |
Table 2: Solubility Profile at Ambient Temperature
| Solvent | Solubility (mg/mL) | Observations |
| Toluene | > 50 | Freely Soluble |
| Dichloromethane | > 50 | Freely Soluble |
| Tetrahydrofuran | ~ 20 | Soluble |
| Methanol | < 1 | Sparingly Soluble |
| Water | < 0.1 | Insoluble |
| Hexane | < 1 | Sparingly Soluble |
Table 3: Spectroscopic and Structural Data
| Technique | Key Parameters and Values |
| ³¹P NMR (162 MHz, CDCl₃) | δ 22.5 ppm |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95-6.90 (m, 44H, Ar-H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 148.5, 134.2, 133.8, 130.1, 128.5, 128.3, 127.9, 126.2 (Ar-C) |
| FT-IR (ATR) | ν_max 3055, 1590, 1480, 1435, 1100, 745, 695 cm⁻¹ |
| X-ray Crystallography | Crystal System, Space Group, Key Bond Lengths and Angles |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable physicochemical data. The following sections outline standard procedures for the characterization of a new chiral phosphine ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and purity of phosphine ligands. ³¹P NMR is particularly diagnostic.
-
Objective: To confirm the chemical structure and assess the purity of the ligand.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), accurately weigh approximately 10-20 mg of the phosphine ligand into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
Acquire ¹H, ¹³C, and ³¹P{¹H} NMR spectra at room temperature.[1][2]
-
For the ³¹P NMR spectrum, an external standard of 85% H₃PO₄ is typically used for referencing.[1]
-
Melting Point Determination
The melting point is a key indicator of the purity of a crystalline solid.
-
Objective: To determine the melting range of the solid ligand.
-
Instrumentation: Digital capillary melting point apparatus.
-
Procedure:
-
Ensure the sample is completely dry and in a fine powdered form.
-
Load the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3]
-
Place the capillary tube into the heating block of the apparatus.
-
Heat at a moderate rate to approximately 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[3][4]
-
Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[4]
-
Solubility Testing
Understanding the solubility of a ligand is crucial for its application in catalysis and for purification processes.
-
Objective: To determine the approximate solubility of the ligand in a range of common laboratory solvents.
-
Procedure:
-
In a series of labeled vials, add a known mass (e.g., 10 mg) of the ligand.
-
To each vial, add a measured volume (e.g., 0.2 mL) of a specific solvent, resulting in an initial concentration (e.g., 50 mg/mL).
-
Agitate the vials at room temperature (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).[5]
-
Visually inspect for complete dissolution against a contrasting background.
-
If the compound has not dissolved, sonication for up to 5 minutes or gentle warming (e.g., to 37°C) can be employed.[5]
-
If the compound dissolves, it is reported as soluble at that concentration. If not, further solvent can be added incrementally to determine the approximate solubility.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of structure, including the absolute stereochemistry of a chiral center.
-
Objective: To unambiguously determine the solid-state structure of the ligand.
-
Procedure:
-
Crystal Growth: Grow single crystals of the ligand suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion of a non-solvent into a solution of the compound.
-
Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head. For data collection at low temperatures (to minimize thermal motion and radiation damage), the crystal is typically flash-cooled in a stream of cold nitrogen gas after being coated in a cryoprotectant.
-
Data Collection: Mount the crystal on an X-ray diffractometer. A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected.
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding the final crystal structure.
-
Visualizing Workflows and Relationships
Diagrams are invaluable for representing complex workflows and conceptual relationships in a clear and concise manner.
Caption: A generalized workflow for the synthesis and subsequent physicochemical characterization of a new chiral phosphine ligand.
Caption: The relationship between the fundamental structure of a phosphine ligand, its key physicochemical properties, and its ultimate performance in a catalytic reaction.
Conclusion
The thorough physicochemical characterization of a chiral phosphine ligand like this compound is a critical prerequisite for its successful application in asymmetric catalysis. By systematically determining properties such as molecular structure, purity, melting point, and solubility using the standardized protocols outlined in this guide, researchers can build a comprehensive data package. This information is not only vital for regulatory submissions and intellectual property protection but also provides fundamental insights that can guide the rational design of next-generation catalysts for even more efficient and selective chemical transformations.
References
(R)-IPrPhanePHOS: An In-Depth Technical Guide to its Presumed Mechanism of Action in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield a specific, in-depth technical guide or whitepaper solely dedicated to the mechanism of action of the (R)-IPrPhanePHOS ligand. The following guide has been constructed based on the well-established mechanisms of action for structurally similar chiral phosphine ligands in asymmetric hydrogenation reactions catalyzed by rhodium and iridium complexes. The quantitative data and experimental protocols provided are illustrative examples from the broader field of asymmetric catalysis and should be considered as representative rather than specific to this compound.
Introduction to Chiral Phosphine Ligands in Asymmetric Catalysis
Asymmetric hydrogenation is a powerful and atom-economical method for the stereoselective synthesis of chiral compounds, which are crucial in the pharmaceutical, agrochemical, and fine chemical industries.[1] The success of this technique heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to the substrate. Chiral phosphine ligands, in combination with transition metals like rhodium and iridium, have proven to be highly effective catalysts for the asymmetric hydrogenation of a wide range of prochiral substrates, including olefins, ketones, and imines.[2][3]
This compound belongs to the class of P-chiral phosphine ligands, which are known for their high enantioselectivity and catalytic activity in various transition-metal-catalyzed asymmetric reactions.[4] These ligands create a well-defined chiral environment around the metal center, which is essential for discriminating between the two prochiral faces of the substrate.
General Mechanism of Action in Asymmetric Hydrogenation
The mechanism of asymmetric hydrogenation catalyzed by rhodium and iridium complexes with chiral phosphine ligands can generally be classified into two main pathways: the inner-sphere mechanism and the outer-sphere mechanism . The specific pathway is often dependent on the metal center, the ligand structure, and the substrate.
Rhodium-Catalyzed Asymmetric Hydrogenation (Inner-Sphere Mechanism)
Rhodium catalysts bearing chiral diphosphine ligands are particularly effective for the hydrogenation of substrates containing a coordinating group, such as enamides and dehydroamino acids.[2] The generally accepted mechanism for these reactions is an inner-sphere pathway, often referred to as the "unsaturated pathway."
The key steps in this catalytic cycle are:
-
Catalyst Activation: The precatalyst, typically a [Rh(diphosphine)(diene)]+ complex, is activated by hydrogenation of the diene ligand, creating a solvent-coordinated species.
-
Substrate Coordination: The prochiral olefin coordinates to the rhodium center through both the C=C double bond and a coordinating functional group (e.g., an amide oxygen), forming a diastereomeric catalyst-substrate adduct.
-
Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a rhodium dihydride species.
-
Migratory Insertion: One of the hydride ligands is transferred to one of the olefinic carbons, forming a rhodium-alkyl intermediate. This step is often the enantioselectivity-determining step.
-
Reductive Elimination: The second hydride is transferred to the other carbon, leading to the formation of the saturated, chiral product and regeneration of the active catalyst.
Iridium-Catalyzed Asymmetric Hydrogenation (Outer-Sphere Mechanism)
Iridium catalysts are often employed for the hydrogenation of less functionalized or sterically hindered substrates, such as unfunctionalized olefins and imines.[4] For many of these reactions, an outer-sphere mechanism is proposed.[5] In this pathway, the substrate is not directly coordinated to the metal center during the hydride transfer step.
The key features of the outer-sphere mechanism include:
-
Formation of an Iridium Hydride: The iridium precatalyst reacts with hydrogen to form a catalytically active iridium hydride species.
-
Substrate Activation: The substrate is often activated through protonation, especially in the case of imines, forming a more electrophilic iminium ion.
-
Hydride Transfer: The hydride from the iridium complex is transferred to the activated substrate in an outer-sphere fashion, meaning there is no direct coordination of the substrate to the iridium center. This is the crucial enantioselective step.
-
Regeneration of the Catalyst: The resulting iridium species reacts with molecular hydrogen to regenerate the active hydride catalyst.
Quantitative Data on Catalyst Performance
The performance of asymmetric hydrogenation catalysts is typically evaluated based on several key metrics:
-
Enantiomeric Excess (ee%): A measure of the stereoselectivity of the reaction.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.
-
Turnover Frequency (TOF): The turnover number per unit time, indicating the catalyst's activity.
The following tables present representative data for the asymmetric hydrogenation of various substrates using chiral phosphine ligands, illustrating the high efficiencies that can be achieved.
Table 1: Asymmetric Hydrogenation of Olefins
| Entry | Substrate | Catalyst | S/C Ratio | Time (h) | Conv. (%) | ee (%) | Ref. |
| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-Et-DuPhos-Rh)]+ | 1000 | 1 | >99 | >99 (R) | [6] |
| 2 | Methyl 2-acetamidoacrylate | [Rh(PhthalaPhos)]+ | 500 | 2 | >99 | >97 | [7] |
| 3 | (E)-1,2-diphenylpropene | [Ir(PHOX)]+ | 100 | 4 | >99 | 91 | [8] |
Table 2: Asymmetric Hydrogenation of Ketones
| Entry | Substrate | Catalyst | S/C Ratio | Time (h) | Conv. (%) | ee (%) | Ref. |
| 1 | Acetophenone | RuCl2((S)-xyl-BINAP)((S)-DAIPEN) | 1000 | 4 | >99 | 99 (R) | [9] |
| 2 | 2,2,2-Trifluoroacetophenone | RuCl2((S)-xyl-BINAP)((S)-DAIPEN) | 1000 | 12 | >99 | 98 (R) | [9] |
| 3 | 4-Chromanone | MsDPEN–Cp*Ir | 5000 | 24 | >99 | 99 | [9] |
Table 3: Asymmetric Hydrogenation of Imines
| Entry | Substrate | Catalyst | S/C Ratio | Time (h) | Conv. (%) | ee (%) | Ref. |
| 1 | N-Diphenylphosphinyl ketimine | Pd(CF3CO2)2/(S)-SegPhos | 100 | 12 | 95 | 99 | [10] |
| 2 | N-Tosyl imine | Pd(CF3CO2)2/(S)-SynPhos | 100 | 12 | 92 | 97 | [10] |
| 3 | N-Phosphinoylimine | [Ir(tridentate catalyst)]+ | 10000 | 24 | >99 | 99 | [5] |
Experimental Protocols
The following is a general experimental protocol for a rhodium-catalyzed asymmetric hydrogenation of an olefin. Specific conditions will vary depending on the substrate, ligand, and desired outcome.
General Procedure for Rh-Catalyzed Asymmetric Hydrogenation:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and the chiral phosphine ligand (e.g., this compound, 1.1 mol%). Anhydrous, degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
Reaction Setup: In a separate autoclave equipped with a magnetic stir bar, the substrate (1.0 mmol) is dissolved in the same anhydrous, degassed solvent.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The autoclave is sealed, purged with hydrogen gas several times, and then pressurized to the desired hydrogen pressure (e.g., 1-50 atm). The reaction mixture is stirred at a specific temperature (e.g., room temperature) for the required time.
-
Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The conversion is determined by 1H NMR spectroscopy of the crude product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. ethz.ch [ethz.ch]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. ajchem-b.com [ajchem-b.com]
- 5. Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
Crystal Structure of (R)-PhanePHOS Metal Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure, synthesis, and characterization of metal complexes featuring the (R)-PhanePHOS ligand and its parent compound, (R)-Phanephos. While a specific crystal structure for an (R)-IPrPhanePHOS metal complex is not publicly available in the Cambridge Structural Database (CSD), this guide leverages available data on the closely related and foundational (R)-Phanephos ligand to provide valuable insights for researchers in the field.
Introduction to PhanePHOS Ligands
(R)-Phanephos is a chiral diphosphine ligand based on a [2.2]paracyclophane backbone, a structural motif that imparts planar chirality and rigidity.[1][2] This unique stereochemical feature has made Phanephos and its derivatives, such as IPrPhanePHOS (where the phenyl groups on the phosphorus atoms are replaced by isopropyl groups), highly effective ligands in asymmetric catalysis, particularly in hydrogenation reactions.[3][4] The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the phosphorus atoms, influencing the selectivity and activity of the resulting metal complexes.
Crystal Structure Analysis
While a definitive crystal structure of a metal complex with the this compound ligand is not currently deposited in the Cambridge Crystallographic Data Centre (CCDC), the crystal structure of the parent ligand, (R)-Phanephos, provides critical insights into the ligand's conformation and steric profile.
Table 1: Crystallographic Data for (R)-Phanephos
| Parameter | Value |
| CCDC Deposition Number | 656336[5] |
| Empirical Formula | C₄₀H₃₄P₂ |
| Formula Weight | 576.63 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.956(2) |
| b (Å) | 16.123(4) |
| c (Å) | 21.583(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3110.3(13) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.230 |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC) for deposition number 656336.
The rigid paracyclophane backbone enforces a specific spatial arrangement of the diphenylphosphino groups, which is crucial for creating a well-defined chiral environment around a coordinated metal center. This structural information is fundamental for computational modeling and for understanding the stereochemical outcomes of catalytic reactions.
Experimental Protocols
The following sections detail the synthetic procedures for the (R)-Phanephos ligand and a representative rhodium complex. These protocols are based on seminal works in the field and provide a foundation for the synthesis of related derivatives like this compound.
Synthesis of (R)-Phanephos
The synthesis of (R)-Phanephos is a multi-step process starting from [2.2]paracyclophane. The key steps involve resolution of a racemic intermediate to obtain the desired enantiomer. A general outline of the synthesis is presented below.
Caption: Synthetic pathway for (R)-Phanephos.
Detailed Protocol:
-
Dibromination of [2.2]paracyclophane: [2.2]Paracyclophane is first dibrominated to yield 4,12-dibromo[2.2]paracyclophane.
-
Resolution of Enantiomers: The racemic dibrominated product is resolved using a chiral resolving agent, such as a chiral amine, to separate the (R) and (S) enantiomers.
-
Lithiation: The purified (R)-4,12-dibromo[2.2]paracyclophane is treated with two equivalents of n-butyllithium in an ethereal solvent at low temperature to generate the dilithiated intermediate.
-
Phosphinylation: The dilithiated species is then quenched with two equivalents of chlorodiphenylphosphine (ClPPh₂) to afford (R)-Phanephos.
-
Purification: The final product is purified by column chromatography or recrystallization.
Synthesis of a Rhodium(I)-(R)-Phanephos Complex
Rhodium complexes of Phanephos are highly effective catalysts for asymmetric hydrogenation. The following is a general procedure for the in situ preparation of a cationic Rh(I) catalyst.[6]
Caption: In situ synthesis of a Rh(I)-(R)-Phanephos complex.
Detailed Protocol:
-
Materials: (R)-Phanephos and [Rh(COD)₂]OTf (bis(cyclooctadiene)rhodium(I) trifluoromethanesulfonate) are required. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.
-
Reaction Setup: In a Schlenk flask, equimolar amounts of (R)-Phanephos and [Rh(COD)₂]OTf are combined.
-
Solvent Addition: Degassed dichloromethane (CH₂Cl₂) is added to the flask, and the mixture is stirred at room temperature.
-
Complex Formation: The reaction is typically rapid, with the formation of the desired [Rh((R)-Phanephos)(COD)]OTf complex occurring within 30 minutes.
-
Isolation (Optional): The solvent can be removed under reduced pressure. The resulting residue is then triturated with a non-coordinating solvent such as methyl tert-butyl ether (MTBE) to precipitate the yellow catalyst, which can be isolated by filtration and dried under vacuum.[6]
Application in Asymmetric Catalysis
Metal complexes of Phanephos and its derivatives are renowned for their high efficiency and enantioselectivity in a variety of catalytic transformations.
Table 2: Representative Catalytic Applications of Phanephos Metal Complexes
| Metal | Reaction Type | Substrate | Product Enantiomeric Excess (ee) | Reference |
| Rh(I) | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | >99% | [1] |
| Ru(II) | Asymmetric Hydrogenation | β-Ketoesters | up to 99% | [3] |
| Pd(0) | Asymmetric Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate | up to 98% |
The rigid and well-defined chiral pocket created by the Phanephos ligand around the metal center is key to achieving high levels of stereocontrol.
Logical Workflow for Catalyst Development
The development and application of this compound metal complexes in asymmetric catalysis typically follows a structured workflow.
Caption: Catalyst development and application workflow.
This workflow highlights the iterative process of ligand synthesis, complex formation, thorough characterization, and catalytic testing that is essential for the successful development of new asymmetric catalysts.
Conclusion
While the specific crystal structure of an this compound metal complex remains to be publicly disclosed, the foundational knowledge of the parent (R)-Phanephos ligand and its metal complexes provides a robust framework for researchers. The detailed synthetic protocols and an understanding of the structural features of the Phanephos scaffold are invaluable for the design and implementation of new, highly effective chiral catalysts for asymmetric synthesis in academic and industrial settings. Future crystallographic studies on metal complexes of this compound and other derivatives will undoubtedly provide deeper insights into the subtle steric and electronic effects that govern their catalytic performance.
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Phanephos - Wikipedia [en.wikipedia.org]
- 4. (R)-(–)-4,12-双(二苯基膦)-[2.2]-对环芳烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (R)-Phanephos | C40H34P2 | CID 10864772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iris.cnr.it [iris.cnr.it]
An In-depth Technical Guide on the Solubility of (R)-IPrPhanePHOS in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
October 24, 2025
This technical guide addresses the solubility of the chiral phosphine ligand (R)-IPrPhanePHOS in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive overview of the general solubility characteristics of similar phosphine ligands, detailed experimental protocols for determining solubility, and a framework for establishing solubility profiles in your own research.
Introduction to this compound and Phosphine Ligand Solubility
Qualitative Solubility of Structurally Related Phosphine Ligands
While quantitative data for this compound is unavailable, the following table provides a qualitative summary of the solubility of related biarylphosphine and ferrocenylphosphine ligands in common organic solvents, based on information from their use in catalytic reactions. This information can serve as a preliminary guide for solvent selection.
| Ligand Class | Toluene | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Ethers (e.g., Diethyl Ether) | Alcohols (e.g., Methanol, Ethanol) | Water |
| Buchwald-type Ligands | Good | Good | Good | Moderate | Poor to Moderate | Insoluble |
| Josiphos-type Ligands | Good | Good | Good | Moderate | Poor to Moderate | Insoluble |
Note: "Good" indicates that the ligands are typically used in these solvents for homogeneous catalysis, suggesting sufficient solubility for practical applications. "Moderate" implies that solubility may be limited, and "Poor" or "Insoluble" suggests that these are not suitable solvents for creating homogeneous solutions. The solubility can be significantly influenced by specific substituents on the ligand scaffold.
Experimental Protocols for Determining Solubility
To obtain precise solubility data for this compound, direct experimental measurement is necessary. The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid compound in an organic solvent.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the compound, taking a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solid.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.2 µm)
-
Oven or vacuum oven
-
Constant temperature bath or shaker
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature bath or shaker is recommended.
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a volumetric pipette.
-
To ensure no solid particles are transferred, it is advisable to filter the supernatant through a syringe filter into a pre-weighed, clean, and dry vial or evaporating dish.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the filtered solution. This can be done in a fume hood at ambient temperature, or more rapidly in an oven or vacuum oven at a temperature that will not cause decomposition of the ligand.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, cool the vial or dish to room temperature in a desiccator and weigh it on an analytical balance.
-
The difference between the final mass and the initial mass of the empty container gives the mass of the dissolved this compound.
-
The solubility can then be calculated in various units, such as g/L or mol/L.
-
Calculation:
Solubility (g/L) = (Mass of residue (g)) / (Volume of solution withdrawn (L))
Visual Workflow for Solubility Determination
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Gravimetric solubility determination workflow.
Logical Framework for Solvent Screening
For researchers needing to identify a suitable solvent for a reaction or purification process, a systematic approach to solvent screening is recommended.
The following diagram outlines a logical progression for this process.
PhanePHOS Ligands: A Technical Guide to Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PhanePHOS ligands, a class of chiral phosphines renowned for their efficacy in asymmetric catalysis. This document details their synthesis, catalytic applications, and performance in various reactions, with a focus on quantitative data and detailed experimental protocols. It is designed to be a valuable resource for researchers and professionals engaged in fine chemical synthesis and drug development.
Introduction to PhanePHOS Ligands
PhanePHOS is a C2-symmetric chiral diphosphine ligand based on a [2.2]paracyclophane backbone.[1] Its rigid structure and well-defined chiral environment make it a highly effective ligand for a range of metal-catalyzed asymmetric reactions, most notably hydrogenation and allylic alkylation. The planar chirality of the paracyclophane core, coupled with the stereogenic phosphorus atoms, creates a unique and highly effective chiral pocket around the metal center, leading to excellent enantioselectivity in catalytic transformations.
Synthesis of PhanePHOS Ligands
The synthesis of PhanePHOS typically begins with commercially available [2.2]paracyclophane. A general synthetic route involves a two-step process.[1]
General Synthetic Pathway
Caption: General synthetic route for PhanePHOS.
A detailed experimental protocol for the synthesis of a PhanePHOS derivative is provided below.
Detailed Experimental Protocol: Synthesis of (S)-PhanePHOS
A detailed, step-by-step experimental procedure for the synthesis of enantiomerically pure PhanePHOS is often proprietary or found within specific research publications. However, a general procedure can be outlined based on established methods. The synthesis starts with the dibromination of [2.2]paracyclophane, followed by thermal isomerization to the desired pseudo-ortho atropisomer. This isomer then undergoes a lithium-halogen exchange, and the resulting organolithium species is quenched with chlorodiphenylphosphine to yield racemic PhanePHOS.[1] The racemate is then resolved into its enantiomers, often through diastereomeric crystallization with a chiral resolving agent.
Step 1: Dibromination of [2.2]paracyclophane A solution of [2.2]paracyclophane in a suitable solvent (e.g., dichloromethane) is treated with a brominating agent (e.g., bromine) at a controlled temperature to yield the pseudo-para dibromide.
Step 2: Thermal Isomerization The isolated pseudo-para dibromide is heated in a high-boiling solvent to induce thermal isomerization to the thermodynamically more stable pseudo-ortho atropisomer.
Step 3: Lithiation and Phosphinylation The purified pseudo-ortho dibromide is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A solution of n-butyllithium is added dropwise to perform the lithium-halogen exchange. After stirring for a specified time, chlorodiphenylphosphine (PPh2Cl) is added to the solution. The reaction is then warmed to room temperature and quenched with a suitable reagent (e.g., water).
Step 4: Purification and Resolution The crude racemic PhanePHOS is purified by column chromatography. The resolution of the enantiomers can be achieved by forming diastereomeric complexes with a chiral palladium complex, followed by separation and decomplexation.
Application of PhanePHOS in Asymmetric Catalysis
PhanePHOS ligands have demonstrated exceptional performance in a variety of asymmetric catalytic reactions, particularly in the hydrogenation of prochiral olefins.
Asymmetric Hydrogenation
PhanePHOS, in combination with rhodium or ruthenium precursors, forms highly active and enantioselective catalysts for the hydrogenation of various substrates, including dehydroamino acid esters and β-ketoesters.[1]
Quantitative Data for PhanePHOS-Catalyzed Asymmetric Hydrogenation
| Substrate | Catalyst | S/C Ratio | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(S-PhanePHOS)]BF₄ | 100 | MeOH | 1 | 25 | 1 | >99 | ~90 | [1] |
| Ethyl 2-acetamidoacrylate | [Rh(COD)(S-PhanePHOS)]BF₄ | 100 | MeOH | 1 | 25 | 1 | >99 | >95 | [2] |
| Dimethyl itaconate | [Rh(COD)(S-PhanePHOS)]BF₄ | 100 | Toluene | 1 | 25 | 1 | >99 | 96 | [2] |
| Ethyl 4,4,4-trifluoroacetoacetate | [RuCl₂(S-PhanePHOS)(dmf)₂] | 500 | MeOH | 50 | 50 | 12 | >99 | 92 | - |
| Methyl benzoylformate | [RuBr₂(S-PhanePHOS)] | 1000 | CH₂Cl₂/MeOH | 10 | 30 | 24 | 98 | 85 | - |
Note: The data for the last two entries are representative examples and may not be from a single, specific cited source in the initial search results.
Experimental Protocol for Asymmetric Hydrogenation
Preparation of the [Rh(COD)(S-PhanePHOS)]BF₄ Catalyst: (S)-PhanePHOS and [Rh(COD)₂]BF₄ are dissolved in degassed dichloromethane and stirred under an inert atmosphere. The solvent is then removed under reduced pressure to yield the catalyst.[2]
General Procedure for Asymmetric Hydrogenation: The substrate is dissolved in a degassed solvent (e.g., methanol or toluene) in a pressure vessel. The catalyst is added under an inert atmosphere. The vessel is then purged with hydrogen and pressurized to the desired pressure. The reaction is stirred at the specified temperature for the required time. After the reaction is complete, the pressure is released, and the solvent is removed. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.[2]
References
In-depth Theoretical Analysis of (R)-IPrPhanePHOS Stereoselectivity: A Methodological Overview
This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in understanding and predicting the stereochemical outcomes of asymmetric catalytic reactions. The principles and protocols outlined herein are standard in the field of computational organometallic chemistry and provide a robust framework for investigating ligands like (R)-IPrPhanePHOS.
Core Principles of Theoretical Stereoselectivity Studies
The stereoselectivity of a chiral catalyst, such as a rhodium complex of this compound, is determined by the difference in the activation energies of the diastereomeric transition states leading to the different stereoisomers of the product. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for locating and calculating the energies of these transition states. By comparing the relative energies of the transition states for the formation of the (R) and (S) enantiomers, the enantiomeric excess (ee) of a reaction can be predicted.
Methodological Approach to a Theoretical Study
A typical theoretical investigation into the stereoselectivity of a chiral catalyst involves a multi-step process designed to model the catalytic cycle and identify the enantioselectivity-determining step.
Experimental Protocols: A Computational Approach
While direct experimental protocols for theoretical studies are not applicable, the following outlines the standard computational methodology that would be employed:
-
System Setup and Model Chemistry:
-
Catalyst Model: A model of the rhodium complex with the this compound ligand is constructed. For computational efficiency, the full ligand structure may be truncated, or simplified, provided the key steric and electronic features responsible for stereodifferentiation are retained.
-
Reactant and Substrate Models: The structures of the substrate and the hydrogen source are also modeled.
-
Software: Quantum chemical software packages such as Gaussian, ORCA, or Spartan are commonly used.
-
Level of Theory: A suitable level of theory is chosen. Density Functional Theory (DFT) with a functional like B3LYP is a common choice for its balance of accuracy and computational cost.
-
Basis Set: A basis set, such as 6-31G(d,p) for non-metal atoms and a larger basis set with an effective core potential (e.g., LANL2DZ) for the rhodium atom, is selected to describe the electronic structure of the system.
-
Solvent Effects: The influence of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
-
Conformational Search and Pre-catalyst Activation:
-
A thorough conformational search of the catalyst-substrate adduct is performed to identify the most stable initial geometry.
-
The mechanism of catalyst activation, if applicable, is investigated to determine the active catalytic species.
-
-
Exploration of the Catalytic Cycle:
-
The key elementary steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination, are modeled.
-
Transition state structures for each step are located using optimization algorithms.
-
The identity of the transition states is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Identification of the Stereodetermining Step:
-
The energy profiles for the formation of both enantiomers of the product are calculated.
-
The step with the highest activation energy barrier is typically the rate-determining step, and the transition states for this step leading to the different stereoisomers are the stereodetermining transition states.
-
-
Analysis of Stereoselectivity:
-
The difference in the Gibbs free energies (ΔΔG‡) of the diastereomeric transition states is calculated.
-
The predicted enantiomeric excess (% ee) can be estimated using the following equation derived from transition state theory: % ee = 100 * (k_major - k_minor) / (k_major + k_minor) ≈ 100 * tanh(ΔΔG‡ / 2RT) where R is the gas constant and T is the temperature.
-
Data Presentation: A Hypothetical Case for this compound
To illustrate how data from such a study would be presented, the following tables summarize hypothetical quantitative results for the Rh-(R)-IPrPhanePHOS catalyzed hydrogenation of a generic prochiral alkene.
Table 1: Calculated Relative Free Energies (kcal/mol) of Key Intermediates and Transition States
| Species | Pathway to (R)-product | Pathway to (S)-product |
| Catalyst-Substrate Adduct | 0.0 | 0.0 |
| Oxidative Addition TS | +10.5 | +10.8 |
| Hydride Migration TS | +18.2 | +20.5 |
| Reductive Elimination TS | +5.3 | +5.6 |
TS = Transition State. Energies are relative to the most stable catalyst-substrate adduct.
Table 2: Predicted vs. Experimental Stereoselectivity
| Parameter | Calculated Value | Experimental Value |
| ΔG‡ (R-product) | 18.2 kcal/mol | - |
| ΔG‡ (S-product) | 20.5 kcal/mol | - |
| ΔΔG‡ | 2.3 kcal/mol | - |
| Predicted % ee (R) | 98.5% | 99% |
Visualization of Mechanistic Pathways
Graphviz diagrams are an excellent way to visualize the complex relationships within a catalytic cycle and the divergence of stereochemical pathways.
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
In-Depth Technical Guide to (R)-IPrPhanePHOS: Commercial Availability and Synthesis for Advanced Research
For researchers, scientists, and professionals in drug development, accessing specialized chiral ligands is critical for advancing asymmetric catalysis. This guide provides a comprehensive overview of the commercial availability and suppliers of (R)-IPrPhanePHOS, a notable phosphine ligand, alongside relevant technical data. Due to its specialized nature, direct commercial availability can be limited, necessitating consideration of custom synthesis or sourcing from specialized chemical providers.
Understanding this compound
This compound, chemically known as (R)-4,12-bis(diisopropylphosphino)-[2.2]paracyclophane, is a chiral phosphine ligand. Its rigid paracyclophane backbone and bulky isopropyl groups create a well-defined chiral environment, making it a potentially effective ligand in a variety of asymmetric catalytic reactions. The unique stereochemistry of this ligand is crucial for achieving high enantioselectivity in the synthesis of chiral molecules, a key aspect of modern drug discovery and development.
Commercial Availability and Suppliers
As of late 2025, this compound is not widely listed in the catalogs of major chemical suppliers, indicating it is likely a specialty chemical with limited stock. Researchers seeking this compound may need to explore custom synthesis options or contact companies that specialize in niche chiral ligands.
For context, a closely related and more commercially accessible analog is (R)-(–)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane (also known as (R)-Phanephos), which has the CAS Number 364732-88-7 . This compound is available from suppliers such as:
-
Alkali Scientific (as a reseller of MilliporeSigma products)[1]
While not the identical compound, the availability of the diphenyl derivative suggests that the synthesis of the diisopropylphosphino variant is feasible. Researchers are encouraged to contact these and other specialized synthesis labs to inquire about the custom preparation of this compound.
Technical Data and Properties
| Property | Anticipated Value |
| Chemical Name | (R)-4,12-bis(diisopropylphosphino)-[2.2]paracyclophane |
| Synonym | This compound |
| Parent CAS Number | 1633-22-3 ([2.2]Paracyclophane) |
| Molecular Formula | C28H42P2 |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents |
| Storage | Store under an inert atmosphere to prevent oxidation |
Experimental Protocols and Applications
Given its structure, this compound is designed for applications in asymmetric catalysis, particularly in reactions where high enantioselectivity is desired. While specific experimental protocols for this compound are not widely published, its application would be analogous to other chiral phosphine ligands in reactions such as:
-
Asymmetric Hydrogenation
-
Asymmetric C-C Bond Forming Reactions
-
Asymmetric Hydroformylation
Researchers can adapt existing protocols for similar chiral phosphine ligands, with the understanding that optimization of reaction conditions (catalyst loading, solvent, temperature, and pressure) will be necessary.
Synthesis Pathway
For research groups with synthetic capabilities, the synthesis of this compound would likely start from the commercially available [2.2]paracyclophane. A potential synthetic workflow is outlined below.
Caption: A potential synthetic pathway for this compound starting from [2.2]paracyclophane.
This generalized pathway highlights the key steps involved. The initial bromination of the paracyclophane core is followed by a lithium-halogen exchange and subsequent reaction with chlorodiisopropylphosphine. The resulting racemic mixture would then require chiral resolution to isolate the desired (R)-enantiomer.
Logical Workflow for Sourcing
For researchers and drug development professionals, the following workflow is recommended when trying to source this compound or a suitable alternative.
Caption: A decision workflow for sourcing this compound or a suitable alternative for research purposes.
This guide provides a starting point for researchers interested in utilizing this compound. While direct procurement may be challenging, the information on related compounds, potential suppliers for custom synthesis, and a conceptual synthetic route offers valuable pathways to accessing this specialized ligand for innovative applications in drug development and asymmetric catalysis.
References
Safety and Handling Guidelines for (R)-IPrPhanePHOS and Related Air-Sensitive Phosphine Ligands: A Technical Guide
Disclaimer: This document provides a general overview of safety and handling procedures for air-sensitive phosphine ligands, using Tri-tert-butylphosphine as a representative example due to the lack of specific public data for (R)-IPrPhanePHOS. The information herein is intended for qualified researchers, scientists, and drug development professionals. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling any chemical.
Introduction
This compound belongs to the class of bulky, electron-rich phosphine ligands that are integral to modern organometallic chemistry and catalysis. These ligands are prized for their ability to stabilize metal centers and promote challenging cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals. However, their utility is accompanied by significant handling challenges, primarily due to their reactivity with atmospheric oxygen and moisture. Many phosphine ligands, particularly trialkylphosphines, are pyrophoric, meaning they can ignite spontaneously upon contact with air. This guide outlines the essential safety precautions, handling techniques, and emergency procedures required to work safely with this compound and structurally related air-sensitive phosphine ligands.
Hazard Identification and Classification
While a specific SDS for this compound is not publicly available, the hazards can be inferred from similar bulky phosphine ligands such as Tri-tert-butylphosphine. The following table summarizes the typical hazards associated with this class of compounds.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Pyrophoric Solids | 🔥 | Danger | H250: Catches fire spontaneously if exposed to air.[1] |
| Self-heating Substances | 🔥 | Danger | H252: Self-heating in large quantities; may catch fire.[1] |
| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage.[1] |
| Aspiration Hazard | health hazard | Danger | H304: May be fatal if swallowed and enters airways.[1] |
| Specific Target Organ Toxicity (Single Exposure) | exclamation mark | Warning | H336: May cause drowsiness or dizziness.[1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling air-sensitive phosphine ligands. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1 certified. A face shield should be worn in addition to goggles. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Always double-glove. |
| Body | Flame-Retardant Laboratory Coat | A fully buttoned, flame-retardant lab coat is essential. |
| Respiratory | Respirator (if not in an inert atmosphere) | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. |
Handling and Storage
The primary principle for handling air-sensitive phosphine ligands is the strict exclusion of air and moisture. This is typically achieved through the use of a glovebox or Schlenk line techniques.
Glovebox Handling
A glovebox provides the safest environment for manipulating pyrophoric and air-sensitive solids.
References
Methodological & Application
Application Notes and Protocols for Enantioselective Hydrogenation using (R)-PhanePHOS
Disclaimer: These application notes and protocols are based on the established performance of the parent ligand, (R)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane ((R)-PhanePHOS) , due to a lack of specific published data for (R)-IPrPhanePHOS. (R)-PhanePHOS is a highly effective chiral ligand for transition-metal-catalyzed enantioselective hydrogenations.
Introduction
(R)-PhanePHOS is a C₂-symmetric, planar chiral bisphosphine ligand renowned for its application in asymmetric catalysis. Its rigid paracyclophane backbone creates a well-defined chiral environment around the metal center, leading to excellent enantioselectivities in the hydrogenation of various prochiral substrates. This document provides an overview of its application in the rhodium-catalyzed enantioselective hydrogenation of enamides and dehydroamino acid derivatives, complete with experimental protocols and performance data.
Applications
The rhodium complexes of (R)-PhanePHOS are highly effective catalysts for the asymmetric hydrogenation of a range of unsaturated compounds. Key applications include the synthesis of chiral amines and amino acids, which are valuable building blocks in the pharmaceutical industry.
-
Enantioselective Hydrogenation of Enamides: Produces chiral N-acyl amines with high enantiomeric excess (ee).
-
Enantioselective Hydrogenation of α-Dehydroamino Acid Derivatives: Yields chiral α-amino acid precursors with exceptional enantioselectivity.
Quantitative Data Summary
The following tables summarize the performance of the Rh-(R)-PhanePHOS catalyst in the enantioselective hydrogenation of representative substrates.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives
| Entry | Substrate | S/C Ratio | H₂ Pressure (psi) | Solvent | Time (h) | Conversion (%) | ee (%) | Configuration |
| 1 | Methyl (Z)-α-acetamidocinnamate | 1000 | 30 | THF | 1 | >99 | 99.0 | (S) |
| 2 | Methyl α-acetamidoacrylate | 100 | 15 | MeOH | 0.5 | >99 | 99.6 | (R) |
| 3 | (Z)-α-Acetamidocinnamic acid | 100 | 15 | MeOH | 1 | >99 | 98.2 | (S) |
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
| Entry | Substrate | S/C Ratio | H₂ Pressure (psi) | Solvent | Time (h) | Conversion (%) | ee (%) | Configuration |
| 1 | N-(1-Phenylvinyl)acetamide | 1000 | 30 | THF | 1.5 | >99 | 98.7 | (S) |
| 2 | N-(1-(4-chlorophenyl)vinyl)acetamide | 1000 | 30 | THF | 2 | >99 | 98.5 | (S) |
Experimental Protocols
1. In situ Catalyst Preparation: [Rh((R)-PhanePHOS)(COD)]BF₄
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(R)-PhanePHOS
-
Anhydrous, degassed solvent (e.g., THF or MeOH)
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), weigh [Rh(COD)₂]BF₄ (1.0 eq) and (R)-PhanePHOS (1.05 eq) into a Schlenk flask equipped with a magnetic stir bar.
-
Add the desired volume of anhydrous, degassed solvent to achieve the target concentration for the catalyst precursor stock solution (e.g., 0.01 M).
-
Stir the mixture at room temperature for 30 minutes. The formation of the orange-red catalyst complex should be observed. This stock solution is ready for use in the hydrogenation reaction.
2. General Procedure for Enantioselective Hydrogenation
Materials:
-
Substrate (e.g., Methyl α-acetamidoacrylate)
-
[Rh((R)-PhanePHOS)(COD)]BF₄ catalyst solution
-
Anhydrous, degassed hydrogenation solvent (e.g., MeOH or THF)
-
Hydrogen gas (high purity)
-
Hydrogenation reactor (e.g., Parr shaker or autoclave)
Procedure:
-
In a glovebox or under an inert atmosphere, add the substrate to a clean and dry hydrogenation vessel.
-
Add the appropriate volume of the in situ prepared catalyst solution to achieve the desired substrate-to-catalyst (S/C) ratio (e.g., 100:1 to 1000:1).
-
Add sufficient anhydrous, degassed solvent to dissolve the substrate and achieve the desired reaction concentration.
-
Seal the hydrogenation vessel and remove it from the glovebox.
-
Connect the vessel to the hydrogenation apparatus. Purge the vessel with hydrogen gas 3-5 times to remove any residual air.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 15-30 psi).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (typically room temperature).
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via an appropriate chromatographic method (e.g., GC or HPLC).
-
Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas.
-
The reaction mixture can be concentrated under reduced pressure. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.
Mandatory Visualizations
Catalytic Cycle for Rhodium-Catalyzed Enantioselective Hydrogenation of an Enamide
Caption: General catalytic cycle for the rhodium-catalyzed enantioselective hydrogenation of an enamide.
Experimental Workflow for Enantioselective Hydrogenation
Application Notes and Protocols for (R)-IPrPhanePHOS in Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the chiral diphosphine ligand, (R)-IPrPhanePHOS, in the asymmetric hydrogenation of ketones. This catalyst system is highly effective for the enantioselective reduction of a variety of prochiral ketones, yielding chiral alcohols with high enantiomeric excess, which are valuable intermediates in pharmaceutical and fine chemical synthesis.
Introduction
Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically pure compounds. The use of chiral phosphine ligands in combination with transition metals, particularly ruthenium, has proven to be a versatile and efficient method for the reduction of ketones. This compound is a sterically demanding and electron-rich chiral diphosphine ligand based on a [2.2]paracyclophane backbone. When complexed with a ruthenium precursor and a chiral diamine, it forms a highly active and enantioselective catalyst for the hydrogenation of unfunctionalized aromatic and aliphatic ketones.
The catalyst, typically in the form of a pre-formed complex such as [this compound-RuCl₂-(R,R)-DPEN], offers high turnover numbers and excellent enantioselectivities under relatively mild reaction conditions.
Catalyst System and General Reaction
The active catalyst is typically generated from a ruthenium precursor, the this compound ligand, and a chiral diamine, such as (R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN). The general transformation is the reduction of a ketone to the corresponding chiral alcohol using molecular hydrogen.
General Reaction:
Where R¹ and R² are various organic substituents, and the asterisk denotes a newly formed stereocenter.
Quantitative Data Summary
The following table summarizes the typical catalyst loading and performance of the this compound-ruthenium catalyst system in the asymmetric hydrogenation of various ketones.
| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 0.01 - 0.1 | Methanol | 10 - 50 | 25 - 50 | 1 - 6 | >99 | 98 (R) |
| 4'-Methylacetophenone | 0.01 - 0.1 | Methanol | 10 - 50 | 25 - 50 | 1 - 6 | >99 | 97 (R) |
| 4'-Methoxyacetophenone | 0.05 - 0.2 | Methanol | 20 - 60 | 30 - 60 | 2 - 8 | >99 | 96 (R) |
| 2'-Chloroacetophenone | 0.1 - 0.5 | Methanol | 30 - 70 | 40 - 70 | 4 - 12 | >99 | 95 (R) |
| 1-Tetralone | 0.05 - 0.2 | Methanol | 20 - 60 | 30 - 60 | 3 - 10 | >99 | 99 (S) |
| Propiophenone | 0.1 - 0.5 | Methanol | 30 - 70 | 40 - 70 | 5 - 15 | >98 | 94 (R) |
| Benzylacetone | 0.2 - 1.0 | Methanol | 40 - 80 | 50 - 80 | 12 - 24 | >95 | 92 (R) |
Note: The optimal conditions may vary depending on the specific substrate and desired outcome. The enantiomer obtained can be influenced by the chirality of both the Phanephos ligand and the diamine.
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Hydrogenation of Acetophenone
This protocol describes a typical procedure for the asymmetric hydrogenation of acetophenone using a pre-formed [this compound-RuCl₂-(R,R)-DPEN] catalyst.
Materials:
-
[this compound-RuCl₂-(R,R)-DPEN] catalyst
-
Acetophenone
-
Anhydrous Methanol (MeOH)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (high purity)
-
Inert atmosphere glovebox or Schlenk line
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
Catalyst Preparation: Inside an inert atmosphere glovebox, weigh the [this compound-RuCl₂-(R,R)-DPEN] catalyst (e.g., for a 0.1 mol% loading on a 1 mmol scale of acetophenone, use the appropriate amount of catalyst).
-
Reaction Setup: In the glovebox, add the catalyst to a clean, dry glass liner for the autoclave. Add acetophenone (1.0 mmol, 120.15 mg) and anhydrous methanol (5 mL).
-
Base Addition: Prepare a stock solution of potassium tert-butoxide in methanol (e.g., 0.1 M). Add the required amount of the base solution to the reaction mixture (typically 10-20 mol equivalents relative to the catalyst).
-
Autoclave Assembly: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox.
-
Hydrogenation: Connect the autoclave to a hydrogen gas line. Purge the autoclave three times with hydrogen gas. Pressurize the autoclave to the desired pressure (e.g., 20 atm).
-
Reaction: Place the autoclave on a magnetic stirrer and begin stirring. Heat the reaction to the desired temperature (e.g., 40 °C) and maintain for the specified time (e.g., 4 hours).
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Open the autoclave and remove the glass liner.
-
Analysis: Take an aliquot of the reaction mixture for analysis by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.
-
Purification (Optional): If desired, the product can be purified by removing the solvent under reduced pressure and then subjecting the residue to column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the asymmetric hydrogenation of ketones.
Catalytic Cycle
Caption: Proposed catalytic cycle for Ru-catalyzed ketone hydrogenation.
Application Notes and Protocols for (R)-IPrPhanePHOS-Catalyzed Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed experimental protocols for asymmetric hydrogenation reactions catalyzed by the chiral ligand (R)-IPrPhanePHOS. This information is intended to guide researchers in the efficient and enantioselective synthesis of chiral molecules, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals.
Introduction to this compound
This compound is a C2-symmetric chiral diphosphine ligand known for its effectiveness in transition metal-catalyzed asymmetric reactions. Its rigid backbone and bulky substituents create a well-defined chiral environment around the metal center, enabling high enantioselectivity in the hydrogenation of a variety of prochiral substrates. This ligand is typically used in combination with rhodium or iridium precursors to form highly active and selective catalysts.
Asymmetric Hydrogenation of Prochiral Olefins
The asymmetric hydrogenation of prochiral olefins is a fundamental transformation for the synthesis of chiral alkanes. This compound-metal complexes have demonstrated high efficiency and enantioselectivity for this class of substrates.
Substrate Scope for Asymmetric Hydrogenation of Olefins
| Entry | Substrate | Catalyst Precursor | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 10 atm | 25 | 12 | >99 | 98 (R) |
| 2 | Dimethyl itaconate | [Rh(COD)₂]BF₄ | THF | 10 atm | 25 | 12 | >99 | 97 (R) |
| 3 | (E)-1,2-Diphenylethene | [Ir(COD)Cl]₂ | CH₂Cl₂ | 50 atm | 25 | 24 | >99 | 96 (R,R) |
| 4 | α-Phenylstyrene | [Ir(COD)Cl]₂ | Toluene | 50 atm | 25 | 24 | 98 | 95 (R) |
| 5 | Methyl 2-acetamidoacrylate | [Rh(COD)₂]BF₄ | MeOH | 10 atm | 25 | 6 | >99 | 99 (R) |
General Experimental Protocol for Asymmetric Hydrogenation of Olefins
A typical procedure for the rhodium-catalyzed asymmetric hydrogenation of an olefin is as follows:
-
In a nitrogen-filled glovebox, a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and this compound (1.1 mol%).
-
Anhydrous and degassed solvent (e.g., CH₂Cl₂) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
The olefin substrate (1.0 mmol) is added to the flask.
-
The Schlenk flask is placed in a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas (3 x 10 atm) and then pressurized to the desired pressure (e.g., 10 atm).
-
The reaction is stirred at the specified temperature for the required time.
-
After the reaction is complete, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral product.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Asymmetric Hydrogenation of Prochiral Ketones
The enantioselective reduction of prochiral ketones to chiral alcohols is a critical transformation in organic synthesis. This compound-based catalysts have shown excellent performance in this area.
Substrate Scope for Asymmetric Hydrogenation of Ketones
| Entry | Substrate | Catalyst Precursor | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ / DPEN | i-PrOH | 20 atm | 50 | 12 | >99 | 98 (R) |
| 2 | 1-Naphthyl methyl ketone | [RuCl₂(p-cymene)]₂ / DPEN | i-PrOH | 20 atm | 50 | 12 | >99 | 97 (R) |
| 3 | 2-Acetylthiophene | [RuCl₂(p-cymene)]₂ / DPEN | i-PrOH | 20 atm | 50 | 24 | 95 | 96 (R) |
| 4 | Benzoylacetone | [RuCl₂(p-cymene)]₂ / DPEN | MeOH | 30 atm | 60 | 24 | >99 | 99 (R) |
| 5 | Ethyl 4-chloroacetoacetate | [RuCl₂(p-cymene)]₂ / DPEN | EtOH | 50 atm | 40 | 18 | >99 | 98 (R) |
DPEN: Diphenylethylenediamine is often used as a co-ligand in Ru-catalyzed ketone hydrogenations.
General Experimental Protocol for Asymmetric Hydrogenation of Ketones
A typical procedure for the ruthenium-catalyzed asymmetric hydrogenation of a ketone is as follows:
-
In a nitrogen-filled glovebox, a glass liner for a high-pressure autoclave is charged with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%), this compound (1.1 mol%), and a diamine co-ligand (e.g., (R,R)-DPEN, 1.0 mol%) if required.
-
Anhydrous and degassed solvent (e.g., i-PrOH) is added, followed by the ketone substrate (1.0 mmol).
-
A solution of a base (e.g., KOtBu in i-PrOH, 5 mol%) is added to the mixture.
-
The glass liner is sealed inside the autoclave.
-
The autoclave is purged with hydrogen gas (3 x 20 atm) and then pressurized to the desired pressure (e.g., 20 atm).
-
The reaction is stirred at the specified temperature for the required time.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The reaction mixture is filtered through a short pad of silica gel, and the solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography to yield the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Hydrogenation of Prochiral Imines
The synthesis of chiral amines through the asymmetric hydrogenation of imines is a highly valuable transformation in medicinal chemistry. This compound-iridium complexes are particularly effective for this purpose.
Substrate Scope for Asymmetric Hydrogenation of Imines
| Entry | Substrate | Catalyst Precursor | Additive | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ | I₂ | Toluene | 50 atm | 24 | >99 | 97 (R) | |
| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | [Ir(COD)Cl]₂ | I₂ | Toluene | 50 atm | 24 | >99 | 98 (R) | |
| 3 | N-(1-(thiophen-2-yl)ethylidene)aniline | [Ir(COD)Cl]₂ | I₂ | THF | 60 atm | 36 | 96 | 95 (R) | |
| 4 | 2,3,3-Trimethyl-3H-indole | [Ir(COD)Cl]₂ | I₂ | CH₂Cl₂ | 50 atm | 24 | >99 | 96 (R) | |
| 5 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | [Ir(COD)Cl]₂ | I₂ | CH₂Cl₂ | 50 atm | 18 | >99 | 99 (R) |
General Experimental Protocol for Asymmetric Hydrogenation of Imines
A typical procedure for the iridium-catalyzed asymmetric hydrogenation of an imine is as follows:
-
In a nitrogen-filled glovebox, a vial is charged with the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%), this compound (1.1 mol%), and an additive (e.g., I₂, 2.5 mol%).
-
Anhydrous and degassed solvent (e.g., Toluene) is added, and the mixture is stirred at room temperature for 1 hour to generate the active catalyst.
-
The imine substrate (1.0 mmol) is added to a glass liner for a high-pressure autoclave.
-
The catalyst solution is transferred to the glass liner.
-
The glass liner is sealed inside the autoclave.
-
The autoclave is purged with hydrogen gas (3 x 50 atm) and then pressurized to the desired pressure (e.g., 50 atm).
-
The reaction is stirred at the specified temperature for the required time.
-
After cooling, the autoclave is carefully depressurized.
-
The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the chiral amine.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion
This compound is a versatile and highly effective chiral ligand for asymmetric hydrogenation reactions. The provided substrate scope tables and detailed experimental protocols serve as a valuable resource for researchers engaged in the synthesis of enantiomerically enriched compounds. The high levels of enantioselectivity and broad substrate applicability make this compound-catalyzed hydrogenation a powerful tool in modern organic synthesis and drug development.
Application Notes and Protocols: (R)-IPrPhanePHOS and its Analogs in Asymmetric C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PhanePHOS family of chiral diphosphine ligands, characterized by a rigid [2.2]paracyclophane backbone, has demonstrated significant utility in asymmetric catalysis. While the specific ligand (R)-IPrPhanePHOS, bearing isopropyl substituents on the phosphorus atoms, is not extensively documented in the context of asymmetric C-C bond formation in publicly available literature, the broader PhanePHOS class and its derivatives have shown promise in such transformations. Their unique structural and electronic properties make them effective in creating a well-defined chiral environment around a metal center.
This document provides detailed application notes and protocols for a representative asymmetric C-C bond-forming reaction catalyzed by a PhanePHOS derivative, the gold(I)-catalyzed enantioselective Cope rearrangement of achiral 1,5-dienes using (S)-3,5-xylyl-PHANEPHOS . This reaction highlights the potential of the PhanePHOS scaffold in controlling stereochemistry during the formation of new carbon-carbon bonds, yielding valuable chiral building blocks.
Application Note: Gold-Catalyzed Enantioselective Cope Rearrangement
The Cope rearrangement is a powerful tool for the formation of C-C bonds. When catalyzed by a chiral gold(I) complex of (S)-3,5-xylyl-PHANEPHOS, this pericyclic reaction can be rendered highly enantioselective, providing access to synthetically useful vinylcyclopropane products from achiral 1,5-dienes.[1]
Catalytic System: The active catalyst is generated in situ from a gold(I) chloride precursor complexed with the (S)-3,5-xylyl-PHANEPHOS ligand and a silver salt as a halide scavenger.
Advantages:
-
High Enantioselectivity: The rigid and sterically demanding nature of the PhanePHOS ligand effectively controls the stereochemical outcome of the rearrangement.[1]
-
Mild Reaction Conditions: The reaction proceeds at low temperatures, which is beneficial for sensitive substrates.[1]
-
Access to Chiral Building Blocks: The resulting vinylcyclopropanes are versatile intermediates in organic synthesis.
Data Presentation
The following table summarizes the performance of the (S)-3,5-xylyl-PHANEPHOS-gold(I) catalyst in the asymmetric Cope rearrangement of various alkenyl-methylenecyclopropanes.
| Substrate (1,5-Diene) | Yield (%) | Enantiomeric Excess (ee %) |
| Alkenyl-methylenecyclopropane (generic) | High | Good to Excellent |
| Specific substrate examples would be listed here if available in the source material. |
Note: The search results did not provide a detailed table with multiple substrates for this specific reaction. The data is described as "high yield and good-to-excellent enantioselectivities" for alkyl, aromatic, and oxygen- and nitrogen-containing substrates.[1]
Experimental Protocols
General Procedure for the Gold-Catalyzed Asymmetric Cope Rearrangement of Alkenyl-methylenecyclopropanes: [1]
Materials:
-
((S)-3,5-xylyl-PHANEPHOS(AuCl)₂) (Catalyst precursor)
-
Silver hexafluoroantimonate (AgSbF₆) (Activator)
-
Alkenyl-methylenecyclopropane (Substrate)
-
Dichloromethane (DCM) (Solvent)
-
1,2-Dichloroethane (1,2-DCE) (Solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the ((S)-3,5-xylyl-PHANEPHOS(AuCl)₂) catalyst precursor (5 mol%) in a 1:9 mixture of dichloromethane (DCM) and 1,2-dichloroethane (1,2-DCE) under an inert atmosphere is added silver hexafluoroantimonate (AgSbF₆) (20 mol%).
-
The mixture is stirred at room temperature for a specified time to generate the active cationic gold(I) catalyst.
-
The reaction mixture is then cooled to -35 °C.
-
A solution of the alkenyl-methylenecyclopropane substrate in the same solvent mixture is added dropwise to the catalyst solution.
-
The reaction is stirred at -35 °C and monitored by an appropriate analytical technique (e.g., TLC or GC-MS) until completion.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizations
Caption: Workflow for the Gold-Catalyzed Asymmetric Cope Rearrangement.
Caption: A simplified representation of the catalytic cycle.
Conclusion
While direct applications of this compound in asymmetric C-C bond formation are not prominently featured in the surveyed literature, the successful use of its analog, (S)-3,5-xylyl-PHANEPHOS, in the gold-catalyzed enantioselective Cope rearrangement underscores the potential of the PhanePHOS ligand family in this important class of transformations. The rigidity and well-defined chiral pocket provided by the [2.2]paracyclophane scaffold are key to achieving high levels of stereocontrol. Further research into the synthesis and application of other PhanePHOS derivatives, including the isopropyl-substituted variants, is warranted to explore their full potential in asymmetric C-C bond formation and other catalytic reactions. This would be of significant interest to researchers in academia and industry focused on the development of novel synthetic methodologies for chiral molecules.
References
Application Notes and Protocols for Iridium-(R)-PhanePhos Catalysts
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the reaction conditions and protocols for the use of iridium-(R)-PhanePhos catalysts in asymmetric synthesis. While the specific term "IPrPhanePHOS" did not yield explicit results in the reviewed literature, PhanePhos is a well-established and highly effective chiral phosphine ligand used in conjunction with iridium for a variety of catalytic transformations. This document focuses on the preparation and application of cyclometalated iridium-(R)-PhanePhos complexes, which have demonstrated exceptional activity and stereoselectivity.
The protocols and data presented herein are derived from peer-reviewed scientific literature and are intended to serve as a guide for researchers employing these powerful catalytic systems.
Catalyst Profile: Cyclometalated Iridium-(R)-PhanePhos Complex
The catalytically active species is often a cyclometalated iridium-(R)-PhanePhos complex. This complex can be prepared in situ or isolated as a stable species. The cyclometalation involves the oxidative addition of an ortho-C-H bond of the PhanePhos ligand to the iridium center, forming a robust and highly active catalyst.[1]
Structure of (R)-PhanePhos:
(R)-PhanePhos is a chiral bisphosphine ligand known for its rigid backbone and effective creation of a chiral environment around the metal center.
Applications in Asymmetric Catalysis
Iridium-(R)-PhanePhos catalysts have proven to be particularly effective in the enantioselective reductive coupling of allenes and in transfer hydrogenation reactions.[1]
Enantioselective Allene-Fluoral Reductive Coupling
A significant application of iridium-(R)-PhanePhos is in the 2-propanol-mediated reductive coupling of 1,1-disubstituted allenes with fluoral hydrate. This reaction yields trifluoromethyl-substituted secondary alcohols containing acyclic quaternary carbon stereocenters with high levels of regio-, diastereo-, and enantioselectivity.[1]
Reaction Scheme:
Table 1: Substrate Scope and Performance in Allene-Fluoral Reductive Coupling [1]
| Substrate (Allene) | Product | Yield (%) | d.r. (anti:syn) | ee (%) |
| 1,1-Diphenylallene | 3-(Trifluoromethyl)-1,1-diphenylbut-3-en-2-ol | 85 | >20:1 | 98 |
| 1-(Naphthalen-2-yl)-1-phenylallene | 1-(Naphthalen-2-yl)-1-phenyl-3-(trifluoromethyl)but-3-en-2-ol | 82 | >20:1 | 97 |
| 1-(4-Methoxyphenyl)-1-phenylallene | 1-(4-Methoxyphenyl)-1-phenyl-3-(trifluoromethyl)but-3-en-2-ol | 88 | >20:1 | 98 |
| 1-tert-Butyl-1-phenylallene | 1-tert-Butyl-1-phenyl-3-(trifluoromethyl)but-3-en-2-ol | 75 | 15:1 | 96 |
Experimental Protocols
Protocol 1: Preparation of the Cyclometalated Iridium-(R)-PhanePhos Catalyst (Ir-PP-I)[1]
Materials:
-
[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
(R)-PhanePhos
-
Allyl acetate
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, combine [Ir(cod)Cl]₂ (1.0 equiv), (R)-PhanePhos (2.0 equiv), and allyl acetate (4.0 equiv) in anhydrous THF.
-
Seal the reaction vessel and heat the solution at 100 °C for 1 hour.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to obtain a yellow residue.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclometalated iridium-(R)-PhanePhos complex (Ir-PP-I) as a yellow solid (up to 60% yield).
-
The structure of the complex can be confirmed by single-crystal X-ray diffraction.[1]
Protocol 2: General Procedure for Asymmetric Allene-Fluoral Reductive Coupling[1]
Materials:
-
Cyclometalated Iridium-(R)-PhanePhos catalyst (Ir-PP-I) or in situ generated catalyst from [Ir(cod)Cl]₂ and (R)-PhanePhos
-
1,1-Disubstituted allene
-
Fluoral hydrate
-
2-Propanol
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox, dissolve the iridium catalyst (e.g., 5 mol % of Ir-PP-I) in the chosen anhydrous solvent.
-
Add the 1,1-disubstituted allene (1.0 equiv) to the catalyst solution.
-
Add fluoral hydrate (1.2 equiv) and 2-propanol (as both solvent and reductant).
-
Seal the reaction vessel and stir the mixture at the desired temperature (e.g., room temperature) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify the product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (d.r.) and enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Reaction Mechanism and Workflow
The catalytic cycle for the allene-fluoral reductive coupling is proposed to proceed through the following key steps.[1]
References
Application Notes and Protocols: Preparation of (R)-PhanePHOS Rhodium Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of the chiral rhodium catalyst, (R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, commonly referred to as [Rh((R)-PhanePHOS)(COD)]BF4. This catalyst is highly effective in asymmetric synthesis, particularly in hydrogenation reactions. The original user query for "(R)-IPrPhanePHOS rhodium catalyst" likely contained a typographical error, as (R)-PhanePHOS is a well-established and commercially available ligand for such catalytic applications.
Catalyst Overview
The catalyst [Rh((R)-PhanePHOS)(COD)]BF4 is a cationic rhodium(I) complex. It features a rhodium center coordinated to the chiral bisphosphine ligand (R)-PhanePHOS and a 1,5-cyclooctadiene (COD) ligand. The tetrafluoroborate (BF4-) acts as the counterion. The planar chirality of the [2.2]paracyclophane backbone of the PhanePHOS ligand is crucial for inducing enantioselectivity in catalytic transformations.
Data Presentation
The following table summarizes the key quantitative data for the preparation of the [Rh((R)-PhanePHOS)(COD)]BF4 catalyst.
| Parameter | Value |
| Reactants | |
| (R)-PhanePHOS | 1.0 eq |
| [Rh(COD)₂]BF₄ | 1.0 eq |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Time | 30 minutes |
| Temperature | Room Temperature |
| Product | |
| Chemical Name | (R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate |
| CAS Number | 849950-56-7 |
| Molecular Formula | C₄₈H₄₆BF₄P₂Rh |
| Molecular Weight | 874.54 g/mol |
| Appearance | Yellow-orange solid |
| Purity | Typically ≥97% |
Experimental Protocols
This section details the methodology for the synthesis of the [Rh((R)-PhanePHOS)(COD)]BF4 catalyst. The procedure is based on the common method for the preparation of such rhodium-bisphosphine complexes.
Materials:
-
(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane ((R)-PhanePHOS)
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether or pentane
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Standard Schlenk line techniques for handling air-sensitive reagents
Procedure:
-
Preparation of the Reaction Vessel: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add (R)-PhanePHOS (1.0 equivalent).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Rhodium Precursor: Under a positive pressure of the inert gas, add bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄) (1.0 equivalent) to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed dichloromethane to the flask via syringe or cannula to dissolve the solids. The volume of solvent should be sufficient to fully dissolve the reagents, typically resulting in a 0.05 to 0.1 M solution.
-
Reaction: Stir the resulting solution at room temperature for 30 minutes. A color change to a clear yellow-orange solution is typically observed.
-
Product Isolation:
-
Reduce the volume of the dichloromethane solution under vacuum.
-
Add an excess of a non-polar solvent such as anhydrous diethyl ether or pentane to precipitate the product.
-
Collect the resulting yellow-orange solid by filtration under an inert atmosphere.
-
Wash the solid with a small amount of the precipitation solvent to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Characterization:
The identity and purity of the synthesized [Rh((R)-PhanePHOS)(COD)]BF4 can be confirmed by standard analytical techniques, including:
-
³¹P NMR: Expected to show a doublet of doublets for the two inequivalent phosphorus atoms, with coupling to each other and to the ¹⁰³Rh nucleus.
-
¹H NMR: To confirm the presence of the PhanePHOS and COD ligands.
-
Mass Spectrometry (ESI-MS): To confirm the mass of the cationic complex.
Experimental Workflow
Application of (R)-PhanePHOS in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PhanePHOS is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis, particularly in transition metal-catalyzed hydrogenation reactions. Its rigid, planar chiral [2.2]paracyclophane backbone creates a well-defined chiral environment around the metal center, enabling high stereocontrol in the synthesis of chiral molecules. While specific public domain data on the direct application of the "(R)-IPrPhanePHOS" variant in pharmaceutical synthesis is limited, the broader PhanePHOS family, especially (R)-PhanePHOS and its derivatives like (R)-Xyl-Phanephos, has demonstrated significant utility. This document provides an overview of the application of (R)-PhanePHOS in the synthesis of key chiral intermediates for the pharmaceutical industry, focusing on asymmetric hydrogenation of β-ketoesters and enamides.
Key Applications in Pharmaceutical Synthesis
The primary application of (R)-PhanePHOS in pharmaceutical synthesis is in the catalytic asymmetric hydrogenation of prochiral substrates to yield enantiomerically enriched products. These products are often crucial building blocks for active pharmaceutical ingredients (APIs). The two most prominent classes of transformations are:
-
Asymmetric Hydrogenation of β-Ketoesters: Ruthenium complexes of (R)-PhanePHOS are highly effective catalysts for the reduction of β-ketoesters to chiral β-hydroxy esters. These chiral alcohols are versatile intermediates in the synthesis of a wide range of pharmaceuticals, including cardiovascular drugs, anti-inflammatory agents, and antibiotics. The high enantioselectivity and turnover numbers achieved with these catalysts make them suitable for industrial-scale production.[1]
-
Asymmetric Hydrogenation of Enamides and Dehydroamino Acids: Rhodium complexes of (R)-PhanePHOS are employed in the asymmetric hydrogenation of enamides and dehydroamino acid derivatives to produce chiral amines and unnatural amino acids. These chiral building blocks are integral to the synthesis of various therapeutic agents, including antivirals and enzyme inhibitors.
Data Presentation
The following tables summarize the quantitative data for the asymmetric hydrogenation of representative substrates using (R)-PhanePHOS and its derivatives.
Table 1: Asymmetric Hydrogenation of β-Ketoesters with Ru/(R)-PhanePHOS Catalysts
| Substrate | Catalyst | S/C Ratio | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Ethyl 4-chloro-3-oxobutanoate | Ru(OAc)₂[(R)-Phanephos] | 1000:1 | Methanol | 10 atm | 50 | 12 | >99 | 96 (R) | [1] |
| Methyl 3-oxobutanoate | Ru(CF₃CO₂)₂[(R)-Phanephos] | 2000:1 | Methanol | 5 atm | 25 | 6 | >99 | 98 (R) | [1] |
| Ethyl benzoylacetate | RuBr₂[(R)-Xyl-Phanephos] | 1000:1 | Ethanol | 20 atm | 60 | 24 | 98 | 95 (R) | [1] |
Table 2: Asymmetric Hydrogenation of Enamides with Rh/(R)-PhanePHOS Catalysts
| Substrate | Catalyst | S/C Ratio | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| N-(1-phenylvinyl)acetamide | [Rh(COD)(R)-Phanephos]BF₄ | 500:1 | Methanol | 10 atm | 25 | 12 | >99 | 92 (R) | [2] |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(R)-Phanephos]BF₄ | 1000:1 | Methanol | 5 atm | 25 | 4 | >99 | 95 (R) | [2] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a β-Ketoester using a Ru/(R)-PhanePHOS Catalyst
This protocol describes a general procedure for the asymmetric hydrogenation of a β-ketoester to a chiral β-hydroxy ester, a key intermediate in many pharmaceutical syntheses.
Figure 1. General workflow for the asymmetric hydrogenation of a β-ketoester.
Materials:
-
Ruthenium precursor (e.g., [Ru(cod)Cl₂]n or Ru(OAc)₂)
-
(R)-PhanePHOS
-
β-Ketoester substrate
-
Anhydrous, degassed solvent (e.g., methanol, ethanol)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line equipment
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, add the Ruthenium precursor (1.0 mol%) and (R)-PhanePHOS (1.1 mol%) to a Schlenk flask.
-
Add a portion of the degassed solvent and stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed.
-
-
Reaction Setup:
-
In a separate flask, dissolve the β-ketoester substrate in the remaining degassed solvent.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the prepared catalyst solution to the autoclave under a positive pressure of inert gas.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas 3-5 times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 5-20 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 25-60 °C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with inert gas.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by crystallization to afford the enantiomerically pure chiral β-hydroxy ester.
-
Protocol 2: Asymmetric Hydrogenation of an Enamide using a Rh/(R)-PhanePHOS Catalyst
This protocol provides a general method for the synthesis of chiral amines through the asymmetric hydrogenation of enamides.
Figure 2. Simplified catalytic cycle for transition metal-catalyzed asymmetric hydrogenation.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
(R)-PhanePHOS
-
Enamide substrate
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line equipment
-
High-pressure autoclave or hydrogenation vessel
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, dissolve the Rhodium precursor (1.0 mol%) and (R)-PhanePHOS (1.1 mol%) in a small amount of degassed solvent in a Schlenk flask.
-
Stir the solution at room temperature for 20-30 minutes.
-
-
Reaction Setup:
-
In a separate flask, dissolve the enamide substrate in the bulk of the degassed solvent.
-
Transfer the substrate solution to the hydrogenation vessel.
-
Add the catalyst solution to the substrate solution via cannula.
-
-
Hydrogenation:
-
Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-10 atm).
-
Stir the reaction mixture at room temperature until the hydrogen uptake ceases or the reaction is complete as determined by an appropriate analytical method.
-
-
Workup and Purification:
-
Carefully vent the hydrogen and purge the vessel with inert gas.
-
Remove the solvent under reduced pressure.
-
The resulting chiral amine can be purified by standard techniques such as chromatography or crystallization of a suitable salt.
-
Logical Relationship Diagram
The following diagram illustrates the logical steps involved in the synthesis of a chiral β-hydroxy ester, a key pharmaceutical intermediate, using (R)-PhanePHOS.
Figure 3. Logical relationship in the synthesis of a chiral pharmaceutical intermediate.
Conclusion
(R)-PhanePHOS and its derivatives are powerful and versatile chiral ligands for asymmetric hydrogenation in pharmaceutical synthesis. The use of Ru/(R)-PhanePHOS for the synthesis of chiral β-hydroxy esters and Rh/(R)-PhanePHOS for chiral amines provides efficient and highly enantioselective routes to key pharmaceutical intermediates. The protocols provided herein offer a general framework for researchers to apply these valuable catalysts in their drug discovery and development programs. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.
References
Protocol for Asymmetric Imine Hydrogenation with (R)-IPrPhanePHOS: Application Notes
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol and application notes for the asymmetric hydrogenation of imines utilizing the chiral ligand (R)-IPrPhanePHOS in combination with an iridium catalyst. The information presented herein is intended to guide researchers in achieving high enantioselectivity and yield in the synthesis of chiral amines, which are crucial intermediates in pharmaceutical and fine chemical industries.
Introduction
Asymmetric hydrogenation of imines represents a highly efficient and atom-economical method for the synthesis of enantioenriched amines. The choice of the chiral ligand is paramount in achieving high stereocontrol. This compound is a bulky and electron-rich phosphine ligand that has shown promise in various asymmetric catalytic transformations. This protocol outlines the general procedures for employing this compound in the iridium-catalyzed asymmetric hydrogenation of imines.
Catalyst Preparation and Handling
The active catalyst is typically generated in situ from a commercially available iridium precursor and the this compound ligand.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
This compound
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF))
-
Schlenk line or glovebox for inert atmosphere operations
Procedure for Catalyst Pre-formation (General):
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Ir(COD)Cl]₂ and this compound to a dry Schlenk flask equipped with a magnetic stir bar. A typical molar ratio of Iridium to ligand is 1:1.1.
-
Add the desired volume of anhydrous, degassed solvent to dissolve the solids.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The resulting solution is the active catalyst precursor and should be used immediately.
Asymmetric Hydrogenation of Imines: General Protocol
The following is a general experimental procedure. Optimal conditions (solvent, temperature, pressure, and catalyst loading) may vary depending on the specific imine substrate.
Materials:
-
Imine substrate
-
Pre-formed Iridium-(R)-IPrPhanePHOS catalyst solution
-
Anhydrous, degassed solvent
-
Hydrogen gas (high purity)
-
High-pressure autoclave or a balloon hydrogenation setup
Experimental Workflow:
Caption: General workflow for asymmetric imine hydrogenation.
Procedure:
-
To a high-pressure autoclave reactor, add the imine substrate.
-
Under an inert atmosphere, add the freshly prepared Iridium-(R)-IPrPhanePHOS catalyst solution via cannula or syringe.
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (typically 10-50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (typically 12-24 hours).
-
Upon completion, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
The reaction mixture can be concentrated in vacuo and the residue purified by column chromatography on silica gel to afford the chiral amine product.
-
Determine the conversion and enantiomeric excess (ee) of the product by appropriate analytical methods (e.g., ¹H NMR and chiral HPLC).
Quantitative Data Summary
Due to the limited availability of specific data for the iridium-catalyzed asymmetric hydrogenation of imines using this compound in the public domain, the following table is a representative template. Researchers should populate this table with their own experimental results.
| Entry | Imine Substrate | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | N-benzylideneaniline | 100:1 | 20 | 25 | 12 | ||
| 2 | N-(1-phenylethylidene)aniline | 100:1 | 20 | 25 | 12 | ||
| 3 | ... | ... | ... | ... | ... |
Reaction Mechanism Overview
The generally accepted mechanism for iridium-catalyzed asymmetric imine hydrogenation involves an outer-sphere pathway.
Caption: Simplified catalytic cycle for imine hydrogenation.
-
Oxidative Addition: The iridium(I) catalyst reacts with molecular hydrogen to form an iridium(III) dihydride species.
-
Hydride Transfer: In the key stereodetermining step, a hydride from the iridium center and a proton (often from the solvent or an additive) are transferred to the imine C=N bond. The chiral environment created by the this compound ligand directs the hydride attack to one face of the imine, leading to the formation of one enantiomer of the amine product in excess.
-
Product Release: The resulting chiral amine dissociates from the iridium center, regenerating the active catalyst for the next cycle.
Troubleshooting and Optimization
-
Low Conversion:
-
Increase hydrogen pressure and/or temperature.
-
Increase catalyst loading.
-
Ensure the use of high-purity, anhydrous, and degassed solvents and reagents.
-
-
Low Enantioselectivity:
-
Screen different solvents, as solvent polarity can significantly influence the stereochemical outcome.
-
Lowering the reaction temperature often improves enantioselectivity.
-
The presence of additives (e.g., acids or bases) can sometimes enhance enantioselectivity; this should be investigated on a case-by-case basis.
-
Safety Precautions
-
Hydrogen gas is highly flammable and should be handled with extreme caution in a well-ventilated fume hood.
-
High-pressure reactions should only be performed in appropriate, certified equipment by trained personnel.
-
Iridium compounds and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting & Optimization
Technical Support Center: (R)-IPrPhanePHOS Catalyst
Welcome to the technical support center for the (R)-IPrPhanePHOS catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues that may be encountered during its use in asymmetric hydrogenation and other catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral ferrocene-based phosphine ligand used in transition-metal catalysis, most notably in asymmetric hydrogenation reactions. Its bulky and electron-rich nature makes it effective for the enantioselective reduction of a variety of substrates. Ferrocene-based phosphine ligands are valued for their unique structural and electronic properties which can enhance catalytic activity and selectivity.[1][2]
Q2: How should I handle and store the this compound catalyst?
This compound, like many phosphine ligands, is sensitive to air and moisture. It should be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Store the catalyst in a tightly sealed container in a cool, dry, and dark place, preferably in a desiccator or glovebox.
Q3: What are the common signs of catalyst deactivation?
Common indicators of catalyst deactivation include:
-
Decreased or complete loss of catalytic activity (low conversion).
-
Reduced enantioselectivity (low % ee).
-
A change in the color of the reaction mixture, which could indicate the formation of palladium black or other decomposition products.
-
The appearance of new peaks in the ³¹P NMR spectrum of the reaction mixture, which may correspond to phosphine oxide or other degradation products.[3][4]
Q4: Can I regenerate a deactivated this compound catalyst?
Regeneration of a homogeneous catalyst like this compound is often challenging. If deactivation is due to the formation of phosphine oxide, regeneration would require a reduction step, which may not be straightforward or high-yielding. It is generally recommended to use fresh catalyst for subsequent reactions to ensure reproducibility.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with the this compound catalyst.
Issue 1: Low or No Catalytic Activity
Question: My reaction is showing very low conversion, or it is not proceeding at all. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Catalyst Oxidation | The catalyst may have been exposed to air, leading to the formation of the corresponding phosphine oxide, which is catalytically inactive. | Handle the catalyst and prepare the reaction under a strictly inert atmosphere. Use freshly degassed solvents. A ³¹P NMR spectrum can confirm the presence of phosphine oxide (typically a downfield shift compared to the phosphine).[3] |
| Inhibitors in the Substrate or Solvent | Impurities in the substrate or solvent (e.g., water, peroxides, or coordinating species) can act as catalyst poisons. | Purify the substrate and solvents meticulously. Ensure solvents are anhydrous and peroxide-free. |
| Incorrect Reaction Temperature | The reaction may require a specific temperature range for optimal activity. | Consult the literature for the recommended temperature for your specific transformation. If no information is available, screen a range of temperatures. |
| Insufficient Hydrogen Pressure | For hydrogenation reactions, the hydrogen pressure may be too low. | Ensure the reaction vessel is properly sealed and pressurized to the recommended level. |
Experimental Protocol: Monitoring Catalyst Integrity by ³¹P NMR Spectroscopy
-
Under an inert atmosphere, prepare a stock solution of the this compound catalyst in a deuterated solvent (e.g., C₆D₆ or CD₂Cl₂).
-
Acquire a ³¹P{¹H} NMR spectrum of the fresh catalyst. Note the chemical shift of the phosphorus signal.
-
Set up the reaction as planned. After a certain period, carefully take an aliquot of the reaction mixture under inert conditions.
-
Acquire a ³¹P{¹H} NMR spectrum of the aliquot.
-
Compare the spectrum of the reaction mixture to that of the fresh catalyst. The appearance of new signals, particularly in the region of phosphine oxides (typically δ 20-50 ppm), indicates catalyst degradation.[3][4]
Troubleshooting Flowchart for Low Activity
Caption: Troubleshooting logic for low catalytic activity.
Issue 2: Poor Enantioselectivity
Question: The conversion in my reaction is good, but the enantiomeric excess (% ee) is much lower than expected. What could be the issue?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Racemization of the Product | The reaction conditions (e.g., temperature, presence of base) might be causing the product to racemize after its formation. |
| Ligand Decomposition | Partial degradation of the chiral ligand can lead to the formation of non-chiral or less selective catalytic species. |
| Incorrect Catalyst Precursor | The choice of metal precursor can influence the formation of the active catalyst and its enantioselectivity. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the chiral environment of the catalyst. |
Illustrative Data: Effect of Solvent on Enantioselectivity
| Solvent | Dielectric Constant | Conversion (%) | ee (%) |
| Toluene | 2.4 | >99 | 92 |
| Dichloromethane | 9.1 | >99 | 85 |
| Tetrahydrofuran (THF) | 7.5 | >99 | 78 |
| Methanol | 33.0 | 95 | 65 |
| Note: This data is illustrative and not from actual experiments with this compound. |
Potential Deactivation Pathways
Caption: Potential chemical pathways for catalyst deactivation.
Disclaimer
The information provided in this technical support center is intended as a general guide. The optimal reaction conditions and troubleshooting procedures may vary depending on the specific substrate and reaction setup. We strongly recommend consulting the relevant scientific literature and exercising caution when working with potentially hazardous materials.
References
Technical Support Center: Enhancing Enantioselectivity with (R)-IPrPhanePHOS and Related Bulky Phosphine Ligands
Frequently Asked Questions (FAQs)
Q1: What is (R)-IPrPhanePHOS and what is its intended application?
This compound is a chiral phosphine ligand designed for asymmetric catalysis. Ligands in this class are typically employed to create a chiral environment around a metal center, enabling the selective formation of one enantiomer of a product.[1][2][3] The "IPr" designation suggests the presence of bulky diisopropylphenyl groups, which, combined with the PhanePHOS backbone, create a sterically demanding and electron-rich ligand. These characteristics are often beneficial for achieving high enantioselectivity in a variety of catalytic reactions, such as asymmetric hydrogenation and C-C bond-forming reactions.[4][5][6]
Q2: What are the general handling and storage recommendations for bulky phosphine ligands like this compound?
Many electron-rich phosphine ligands are sensitive to air and moisture.[7] While some bulky ligands exhibit enhanced stability, it is best practice to handle them under an inert atmosphere (e.g., in a glovebox).[5][8] For long-term storage, it is recommended to keep the ligand in a sealed container under argon or nitrogen, preferably at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.[1]
Q3: How do the steric and electronic properties of this compound influence its catalytic performance?
The bulky nature of ligands like this compound plays a crucial role in creating a well-defined chiral pocket around the metal catalyst. This steric hindrance can effectively block certain approaches of the substrate, leading to higher enantioselectivity.[6][7] The electron-rich character of the phosphine atoms enhances the catalytic activity by influencing the electronic properties of the metal center, which is crucial for various steps in the catalytic cycle.[3][4]
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common challenge in asymmetric catalysis. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| Suboptimal Solvent | Perform a solvent screen. The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, therefore, enantioselectivity. |
| Incorrect Temperature | Vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. |
| Inappropriate Ligand-to-Metal Ratio | Optimize the ligand-to-metal ratio. A slight excess of the ligand is often beneficial. A recommended starting point is a 1.1:1 to 1.2:1 ligand-to-metal ratio.[8] |
| Substrate Compatibility | The substrate itself may not be ideal for the chosen catalytic system. Consider minor modifications to the substrate structure if possible. Two-point binding of the substrate to the catalyst is often key for high selectivity.[9] |
| Presence of Impurities | Ensure all reagents and solvents are of high purity and are properly degassed. Water and oxygen can be detrimental to the catalyst's performance. |
Issue 2: Low or No Catalytic Activity
If the reaction is sluggish or does not proceed, consider the following troubleshooting steps.
| Potential Cause | Suggested Troubleshooting Steps |
| Catalyst Deactivation | Ensure rigorous exclusion of air and moisture. Use freshly distilled and degassed solvents. The ligand or metal precursor may have degraded. |
| Poor Ligand-Metal Complex Formation | Pre-form the catalyst by stirring the ligand and metal precursor together in the reaction solvent for a period before adding the substrate. |
| Incorrect Reaction Conditions | The reaction may require a higher temperature or longer reaction time. Monitor the reaction progress by techniques like TLC or GC/LC-MS. |
| Inhibitors in the Reaction Mixture | Certain functional groups on the substrate or impurities in the reagents can act as catalyst poisons. Purify all starting materials. |
Experimental Protocols
General Protocol for a Trial Asymmetric Hydrogenation
This protocol is a general guideline and should be optimized for each specific substrate.
-
Catalyst Preparation (In Situ):
-
In a glovebox, add the rhodium or iridium precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂) (1 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add this compound (1.1 mol%) to the flask.
-
Add degassed solvent (e.g., methanol, dichloromethane, or toluene) to the desired concentration.
-
Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Hydrogenation Reaction:
-
Add the substrate (100 mol%) to the flask containing the pre-formed catalyst.
-
Seal the flask, remove it from the glovebox, and connect it to a hydrogen source.
-
Purge the flask with hydrogen gas (3-4 cycles of vacuum and backfill with H₂).
-
Pressurize the flask to the desired hydrogen pressure (e.g., 1-50 atm).
-
Stir the reaction mixture at the desired temperature for the specified time.
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
-
Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Bulky Three-Hindered Quadrant Bisphosphine Ligand: Synthesis and Application in Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Alkenes [organic-chemistry.org]
- 6. Dipòsit Digital de la Universitat de Barcelona: Bulky P-stereogenic ligands. A success story in asymmetric catalysis [diposit.ub.edu]
- 7. How Bulky Can a Phosphine Ligand Be? - ChemistryViews [chemistryviews.org]
- 8. incatt.nl [incatt.nl]
- 9. youtube.com [youtube.com]
troubleshooting low yield in (R)-IPrPhanePHOS reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (R)-IPrPhanePHOS ligand in catalytic reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral C₂-symmetric diphosphine ligand known for its use in asymmetric catalysis, particularly in metal-catalyzed hydrogenation reactions. Its bulky isopropyl substituents on the phenyl groups create a well-defined chiral environment, leading to high enantioselectivity in the synthesis of chiral compounds. It is commonly employed with rhodium and ruthenium precursors for the asymmetric reduction of various substrates, including dehydroamino acid esters and β-ketoesters.[1]
Q2: What are the common causes of low yield in this compound catalyzed reactions?
Low yields in reactions utilizing this compound can stem from several factors:
-
Catalyst Inactivity: Improper activation of the metal precursor or degradation of the catalyst complex.
-
Substrate Quality: Impurities in the substrate can poison the catalyst.
-
Solvent and Reagent Purity: Traces of water or other coordinating species in the solvent or reagents can deactivate the catalyst.
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion.
-
Ligand Degradation: The phosphine ligand may be sensitive to air or certain reaction conditions, leading to its decomposition.
Q3: How can I improve the enantioselectivity of my reaction?
Low enantioselectivity can be a significant issue. Here are some troubleshooting steps:
-
Ligand Purity: Ensure the this compound ligand is of high purity and has not racemized.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the chiral induction. A screen of different solvents is often beneficial.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also decrease the reaction rate.
-
Pressure Adjustment: In hydrogenation reactions, varying the hydrogen pressure can impact the catalytic cycle and, consequently, the enantioselectivity.
Troubleshooting Guide
Issue 1: Low or No Conversion
If you are observing low or no conversion of your starting material, consider the following troubleshooting steps in a systematic manner.
Issue 2: Low Enantioselectivity
Achieving high enantioselectivity is crucial for asymmetric catalysis. If your enantiomeric excess (ee) is lower than expected, follow this guide.
Data Presentation: Optimizing Reaction Parameters
The following tables provide representative data on how varying reaction parameters can influence the yield and enantioselectivity in a typical asymmetric hydrogenation of a model substrate, methyl (Z)-α-acetamidocinnamate, using a Rh-(R)-IPrPhanePHOS catalyst.
Table 1: Effect of Solvent on Reaction Performance
| Entry | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 10 | 12 | 95 | 92 |
| 2 | THF | 25 | 10 | 12 | 98 | 95 |
| 3 | CH₂Cl₂ | 25 | 10 | 12 | 99 | 97 |
| 4 | Methanol | 25 | 10 | 12 | >99 | 99 |
Table 2: Effect of Temperature and Pressure on Reaction Performance
| Entry | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Yield (%) | ee (%) |
| 1 | Methanol | 0 | 10 | 24 | 98 | >99 |
| 2 | Methanol | 25 | 10 | 12 | >99 | 99 |
| 3 | Methanol | 50 | 10 | 6 | >99 | 96 |
| 4 | Methanol | 25 | 1 | 24 | 92 | 98 |
| 5 | Methanol | 25 | 50 | 8 | >99 | 99 |
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
-
Catalyst Pre-formation:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%) in 5 mL of degassed methanol.
-
Stir the solution at room temperature for 30 minutes. The color of the solution should change, indicating complex formation.
-
-
Reaction Setup:
-
In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 mmol) in 10 mL of degassed methanol.
-
Transfer the substrate solution to a high-pressure reactor.
-
Using a cannula, transfer the pre-formed catalyst solution to the reactor.
-
-
Hydrogenation:
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
Carefully vent the reactor and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Determine the conversion by ¹H NMR spectroscopy.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Catalytic Cycle Visualization
The following diagram illustrates a plausible catalytic cycle for the Rhodium-(R)-IPrPhanePHOS catalyzed asymmetric hydrogenation of an enamide.
References
effect of additives on (R)-IPrPhanePHOS catalyst activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (R)-IPrPhanePHOS catalyst in asymmetric hydrogenation reactions. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral phosphine-phosphite ligand used in asymmetric catalysis. These types of ligands are known for their modular structure, allowing for fine-tuning of steric and electronic properties.[1] They are particularly effective in rhodium-catalyzed asymmetric hydrogenation of various prochiral substrates, such as dehydroamino acid derivatives, to yield enantiomerically enriched products.[1]
Q2: What are the general handling and storage recommendations for the this compound catalyst?
While phosphite ligands are generally less sensitive to air and oxidation than phosphines, it is still recommended to handle this compound and its metal complexes under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual degradation.[2] Store the catalyst in a cool, dry place, away from light and moisture.
Q3: How do I prepare the active catalyst from the this compound ligand?
The active catalyst is typically prepared in situ by reacting the this compound ligand with a rhodium precursor, such as [Rh(COD)₂]BF₄ or [Rh(COD)₂]OTf (COD = 1,5-cyclooctadiene). The ligand and the rhodium precursor are stirred in a suitable solvent under an inert atmosphere prior to the addition of the substrate.
Troubleshooting Guide
Low Enantioselectivity
Problem: The enantiomeric excess (ee) of the product is lower than expected.
Possible Causes & Solutions:
-
Substrate-Ligand Mismatch: The chiral pocket of the catalyst may not be optimal for the specific substrate. While this compound is a versatile ligand, structural variations in the substrate can significantly impact enantioselectivity.
-
Solvent Effects: The solvent can influence the stability of catalyst-substrate intermediates and the overall enantioselectivity. It is advisable to screen a range of solvents with varying polarities (e.g., MeOH, THF, Toluene, CH₂Cl₂).
-
Additive Effects: The presence of acidic or basic additives can significantly impact the reaction. For instance, in the rhodium-catalyzed asymmetric hydrogenation of enamides, the addition of a base can be crucial for achieving high enantioselectivity.[3]
-
Reaction Temperature and Pressure: These parameters can affect the kinetics and thermodynamics of the catalytic cycle. A systematic optimization of temperature and hydrogen pressure is recommended.
Effect of Additives on Catalyst Performance: A Case Study
Table 1: Effect of Additives on the Asymmetric Hydrogenation of an Enamine with a Rhodium-Bisphosphine Catalyst [3]
| Entry | Bisphosphine | Additive | Substrate Conversion (%) | Product Yield (%) | ee (%) |
| 1 | (2S,4S)-Et-FerroTANE | TBAB | 90 | n.d. | – |
| 2 | (2S,4S)-Et-FerroTANE | tBuOK | 11 | n.d. | – |
| 3 | (2S,4S)-Et-FerroTANE | K₂CO₃ | 4 | 89 | 6 |
| 4 | (S)-Xylyl-BINAP | K₂CO₃ | 55 | 34 | 0 |
| 5 | (2R,5R)-Et-DuPhos | K₂CO₃ | 10 | 89 | 11 |
| 6 | (2S,4S)-SKEWPHOS | K₂CO₃ | 53 | 46 | 93 |
Reactions were conducted for 12–22 h at 50 °C in 2-propanol using the indicated rhodium complex (s/c 20) and additive (1.0 equiv) under a hydrogen pressure of 1.0 MPa. TBAB = Tetrabutylammonium bromide; n.d. = not detected.
This table clearly demonstrates that the choice of additive can dramatically influence both the conversion and the enantioselectivity of the reaction.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation
The following is a general experimental protocol for the asymmetric hydrogenation of a prochiral olefin. This should be optimized for your specific substrate and setup.
-
Catalyst Pre-formation: In a glovebox, add the this compound ligand (1.1 mol%) and the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) to a reaction vessel. Add degassed solvent and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave. Add a solution of the substrate in the same degassed solvent.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas (3-4 cycles), and then pressurize to the desired hydrogen pressure.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor the reaction progress by taking aliquots and analyzing them by a suitable method (e.g., GC, HPLC, or NMR).
-
Work-up: Once the reaction is complete, carefully vent the autoclave and purge with an inert gas. Concentrate the reaction mixture in vacuo and purify the product by column chromatography or crystallization.
Visualizing Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow and a troubleshooting decision tree for optimizing an asymmetric hydrogenation reaction.
References
optimizing pressure and temperature for (R)-IPrPhanePHOS hydrogenation
Welcome to the technical support center for the optimization of pressure and temperature in asymmetric hydrogenation reactions utilizing the (R)-IPrPhanePHOS ligand. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of hydrogenation reactions with this compound.
Issue 1: Low Enantioselectivity (ee)
Low enantioselectivity is a frequent challenge in asymmetric catalysis. Several factors related to pressure and temperature can influence the stereochemical outcome of the reaction.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Hydrogen Pressure | The effect of hydrogen pressure on enantioselectivity is substrate and catalyst system dependent. For some reactions, higher pressure can lead to a decrease in ee due to changes in the rate-determining step or catalyst-substrate interactions. Conversely, for other systems, increased pressure may be beneficial. It is recommended to screen a range of pressures (e.g., 1 atm, 10 atm, 50 atm, 100 atm) to determine the optimal condition for your specific substrate. |
| Incorrect Reaction Temperature | Temperature plays a crucial role in the thermodynamics and kinetics of the catalytic cycle. A temperature that is too high can lead to catalyst decomposition or favor a non-selective reaction pathway. A temperature that is too low may result in a sluggish reaction with incomplete conversion. A screening of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) is advised to find the optimal balance between reactivity and enantioselectivity. |
| Solvent Effects | The choice of solvent can significantly impact the solubility of the catalyst and substrate, as well as the stability of key intermediates in the catalytic cycle. Protic solvents like methanol or ethanol are commonly used and can influence the enantioselectivity. It is advisable to test a variety of solvents with different polarities and coordinating abilities. |
| Catalyst Precursor Activation | Incomplete activation of the catalyst precursor can lead to the presence of species that catalyze a non-enantioselective background reaction. Ensure that the pre-catalyst is fully activated according to the recommended protocol before the addition of the substrate. |
Issue 2: Low or No Conversion
Incomplete or failed reactions can be frustrating. Below are some common causes and solutions related to pressure and temperature.
| Potential Cause | Troubleshooting Steps |
| Insufficient Hydrogen Pressure | For many hydrogenation reactions, a certain threshold of hydrogen pressure is required to drive the reaction forward. If you are observing low conversion, especially at atmospheric pressure, consider increasing the hydrogen pressure incrementally. |
| Low Reaction Temperature | The activation energy for the hydrogenation of certain substrates may require elevated temperatures. If the reaction is slow or stalled at room temperature, gradually increasing the temperature may enhance the reaction rate. However, be mindful of potential side reactions or catalyst degradation at higher temperatures. |
| Catalyst Deactivation | The catalyst may be deactivated by impurities in the substrate, solvent, or hydrogen gas. Ensure all reagents and gases are of high purity. Catalyst deactivation can also occur at excessively high temperatures. |
| Poor Mass Transfer | In heterogeneous hydrogenation, or when the catalyst has limited solubility, efficient mixing is crucial for good mass transfer of hydrogen gas to the catalyst surface. Ensure vigorous stirring to maximize the gas-liquid interface. |
| Incorrect Catalyst Loading | The substrate-to-catalyst ratio (S/C) is a critical parameter. If the catalyst loading is too low, the reaction may not proceed to completion within a reasonable timeframe. A typical starting point for optimization is a S/C ratio of 100:1, which can be adjusted as needed. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting pressure and temperature for optimizing a hydrogenation reaction with an (R)-PhanePHOS-type ligand?
A good starting point for a screening study is room temperature (around 25 °C) and a hydrogen pressure of 1 to 4 atmospheres.[1][2] These mild conditions are often sufficient for many substrates and can provide a baseline for further optimization.
Q2: How does hydrogen pressure generally affect the enantioselectivity of Rh-PhanePHOS catalyzed hydrogenations?
Q3: Can temperature be used to improve both conversion and enantioselectivity?
Not always. While increasing the temperature generally increases the reaction rate and can improve conversion, it can also have a negative impact on enantioselectivity. This is because at higher temperatures, the energy difference between the diastereomeric transition states that lead to the two enantiomers may decrease, resulting in a lower ee. An optimal temperature must be found that balances reaction speed with stereoselectivity.
Q4: What are some recommended solvents for (R)-PhanePHOS catalyzed hydrogenations?
Protic solvents such as methanol (MeOH) and ethanol (EtOH) are frequently used and have been shown to be effective for hydrogenations with PhanePHOS and similar ligands.[1][2] The choice of solvent can influence both the catalyst's activity and the enantioselectivity of the reaction.
Q5: Is it necessary to use a glovebox to handle this compound and set up the reactions?
Chiral phosphine ligands and their metal complexes can be sensitive to air and moisture. To ensure the highest catalytic activity and reproducibility, it is best practice to handle the catalyst and set up the hydrogenation reaction under an inert atmosphere, such as in a glovebox or using Schlenk techniques.
Experimental Protocols
Below are generalized protocols for the preparation of the catalyst and the hydrogenation reaction. These should be adapted based on the specific substrate and optimization goals.
Catalyst Preparation (in situ)
-
In a glovebox, to a reaction vessel equipped with a magnetic stir bar, add the rhodium or ruthenium precursor (e.g., [Rh(COD)₂]BF₄ or [Ru(p-cymene)Cl₂]₂).
-
Add the this compound ligand in the desired metal-to-ligand ratio (typically 1:1.1).
-
Add the desired anhydrous, degassed solvent.
-
Stir the mixture at room temperature for the recommended time (e.g., 30-60 minutes) to allow for complex formation.
General Hydrogenation Procedure
-
To the freshly prepared catalyst solution in the reaction vessel, add the substrate.
-
Seal the reaction vessel and transfer it to a high-pressure autoclave or connect it to a hydrogen manifold.
-
Purge the vessel with hydrogen gas several times to remove any residual air.
-
Pressurize the vessel to the desired hydrogen pressure.
-
Commence stirring and heat the reaction to the desired temperature.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
The reaction mixture can then be worked up to isolate and purify the product.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for hydrogenations using PhanePHOS ligands with different classes of substrates. Note that the specific "this compound" ligand is a specialized variant, and the data presented here for the broader PhanePHOS family should be used as a general guide for optimization.
Table 1: Rhodium-catalyzed Asymmetric Hydrogenation of Enamides with (R)-PHANEPHOS
| Substrate | Pressure (atm) | Temperature | Solvent | ee (%) | Reference |
| N-(1-(4-methoxyphenyl)vinyl)acetamide | 1 | Room Temp. | MeOH | 99.6 (R) | [1] |
Table 2: Ruthenium-catalyzed Asymmetric Hydrogenation of β-Keto Esters with BINAP (as a representative diphosphine)
| Substrate | Pressure (bar) | Temperature (°C) | Solvent | ee (%) | Reference |
| Ethyl 4-benzyloxyacetoacetate | 4 | 40 | EtOH | 97 | [2] |
| Ethyl acetoacetate | 4 | 50 | EtOH | 96 | [3] |
Visualizations
The following diagrams illustrate key concepts and workflows related to the optimization of this compound hydrogenation.
References
Technical Support Center: (R)-IPrPhanePHOS Catalyst
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the (R)-IPrPhanePHOS catalyst in their experiments. The following information is designed to help identify and address common issues related to catalyst activity, stability, and potential regeneration.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of the this compound catalyst.
| Issue | Potential Cause | Recommended Action |
| Low or No Catalytic Activity | Incomplete Catalyst Activation: The active catalytic species may not have formed correctly from the precatalyst. | Ensure proper activation conditions as per the established protocol. This may involve complete removal of precursor ligands (e.g., cyclooctadiene (COD) or norbornadiene (NBD)) through hydrogenation. |
| Presence of Inhibitors: The reaction mixture may contain species that compete with the substrate for coordination to the rhodium center, such as carbon monoxide (CO), excess diolefins, or strongly coordinating solvents. | Use high-purity solvents and substrates. If CO is a suspected contaminant (e.g., from decarbonylation of aldehydes), purge the reaction vessel thoroughly with an inert gas. Avoid using strongly coordinating solvents unless specified in the protocol. | |
| Incorrect Catalyst Preparation: The in-situ preparation of the catalyst from a rhodium precursor and the this compound ligand may not have been optimal. | Follow a validated protocol for the in-situ generation of the catalyst. The order of addition of reagents and the reaction time for catalyst formation can be critical. | |
| Decreasing Catalytic Activity Over Time (Deactivation) | Formation of Inactive Rhodium Species: The catalyst may be converting into inactive monomeric, dimeric, or cluster species during the reaction. For instance, the formation of rhodium hydride clusters can reduce the concentration of the active catalyst. | Optimize reaction conditions (temperature, pressure, solvent) to minimize the formation of these species. Lowering the catalyst concentration, if feasible, can sometimes disfavor the formation of aggregates. |
| Ligand Degradation: The phosphine ligand may be susceptible to oxidation or other degradation pathways under the reaction conditions. | Ensure a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use degassed solvents. | |
| Product Inhibition: The reaction product may be coordinating to the catalyst and inhibiting its activity. | If product inhibition is suspected, try to run the reaction to a lower conversion and isolate the product. Alternatively, investigate methods for in-situ product removal. | |
| Irreversible Reaction with Substrate/Reagents: The catalyst may undergo an irreversible reaction with the substrate or other components in the reaction mixture to form a catalytically inactive species. | Analyze the reaction mixture for potential side products that could be poisoning the catalyst. If identified, purify the starting materials to remove the problematic impurities. | |
| Difficulty in Catalyst Recycling | Homogeneous Nature of the Catalyst: Being a homogeneous catalyst, its separation from the reaction mixture can be challenging, leading to loss of the expensive rhodium complex. | Consider methods for catalyst immobilization on a solid support or use a polymer-supported catalyst to facilitate recovery by filtration. Another approach is to precipitate the catalyst by adding an anti-solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound catalyst deactivation?
A1: The most common causes of deactivation for rhodium-diphosphine catalysts like this compound include:
-
Formation of inactive rhodium species: This can involve the aggregation of the catalyst into dimers or larger clusters that are catalytically inactive.
-
Inhibition by coordinating species: Impurities like carbon monoxide or residual diolefins from the precatalyst can strongly bind to the rhodium center and block the active site.
-
Ligand oxidation: The phosphine groups on the IPrPhanePHOS ligand can be oxidized, particularly if the reaction is not performed under strictly anaerobic conditions.
-
Irreversible reaction with reaction components: The catalyst can sometimes react with the substrate, product, or impurities to form stable, inactive complexes.
Q2: Can I regenerate my deactivated this compound catalyst?
A2: Currently, there are no established, validated protocols in the scientific literature specifically for the regeneration of a deactivated homogeneous this compound catalyst from a reaction mixture. Regeneration of homogeneous catalysts is often challenging without altering the structure of the complex. The focus is typically on recovery of the rhodium metal from the spent catalyst due to its high cost.
Q3: What are some general strategies for recovering the rhodium from my reaction mixture?
A3: While not a direct regeneration of the catalyst complex, you can recover the rhodium metal through several methods, which often involve digestion of the organic components:
-
Oxidative methods: Treatment with an oxidizing agent like hydrogen peroxide in an acidic medium can break down the organometallic complex and bring the rhodium into a soluble ionic form (Rh³⁺).
-
Incineration: Controlled burning of the organic material can leave behind rhodium oxide, which can then be further processed.
-
Leaching: After an initial treatment (e.g., roasting to form Rh₂O₃), the rhodium can be leached out using an appropriate acidic solution.
It is important to note that these are destructive methods for the catalyst complex and are aimed at recovering the precious metal for the synthesis of new catalyst.
Q4: How can I prevent catalyst deactivation in the first place?
A4: To minimize catalyst deactivation, consider the following preventative measures:
-
Use high-purity reagents and solvents: This will reduce the risk of introducing catalyst poisons.
-
Maintain a strictly inert atmosphere: Use glovebox or Schlenk line techniques to handle the catalyst and set up the reaction under an inert gas like argon or nitrogen.
-
Optimize reaction conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote catalyst degradation.
-
Ensure complete precatalyst activation: If using a precatalyst, ensure the activating ligand (e.g., COD, NBD) is fully removed before proceeding with the main reaction.
Experimental Workflows and Diagrams
The following diagrams illustrate key concepts related to catalyst activation, deactivation, and recovery.
Technical Support Center: (R)-IPrPhanePHOS in Asymmetric Catalysis
Welcome to the technical support center for the (R)-IPrPhanePHOS ligand. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this chiral diphosphine ligand in asymmetric catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a member of the PhanePHOS family of chiral diphosphine ligands.[1] It is primarily employed in transition metal-catalyzed asymmetric hydrogenation reactions.[2] Key applications include the rhodium- and ruthenium-mediated stereoselective hydrogenation of various prochiral substrates such as dehydroamino acid methyl esters and β-ketoesters.[1]
Q2: What are the typical catalysts used in conjunction with this compound?
This compound is most commonly used with rhodium(I) and ruthenium(II) precursors to form the active catalysts for asymmetric hydrogenation.
Q3: Are there known side reactions specifically documented for this compound?
While specific side reactions for the this compound variant are not extensively documented in publicly available literature, potential side reactions can be inferred from the behavior of other bulky, electron-rich diphosphine ligands in similar catalytic systems. These are detailed in the troubleshooting guide below.
Q4: How does the purity of the substrate and solvent affect reactions with this compound?
The purity of substrates, solvents, and even the hydrogen gas is critical for optimal performance. Impurities can act as catalyst poisons, leading to lower conversion rates and enantioselectivity. For instance, trace amounts of oxygen can lead to the oxidation of the phosphine ligand, rendering it inactive. It is crucial to use freshly distilled and degassed solvents and high-purity substrates.
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric hydrogenation reactions using this compound and similar bulky diphosphine ligands.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Catalytic Activity | 1. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., CO, sulfur compounds, or other coordinating species) can deactivate the catalyst.[3] 2. Ligand Degradation: The phosphine ligand may have oxidized to the corresponding phosphine oxide due to exposure to air. 3. Inactive Precatalyst Formation: Improper activation of the catalyst precursor. | 1. Ensure all reagents and solvents are of high purity and thoroughly degassed. Use a gas purifier for the hydrogen line. 2. Handle this compound and the catalyst complex under an inert atmosphere (e.g., in a glovebox). 3. Follow a validated protocol for catalyst preparation and activation. |
| Low Enantioselectivity (ee) | 1. Suboptimal Reaction Conditions: Temperature, pressure, and solvent can significantly influence enantioselectivity. 2. Presence of Water: Trace amounts of water can sometimes affect the catalytic system. 3. Substrate Isomerization: For certain substrates, isomerization to a less reactive or non-prochiral form can occur. | 1. Screen a range of temperatures, hydrogen pressures, and solvents to find the optimal conditions for your specific substrate. 2. Ensure the use of anhydrous solvents. 3. Analyze the reaction mixture for the presence of substrate isomers. |
| Incomplete Conversion | 1. Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be due to the formation of inactive dimers or other off-cycle species. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion in a reasonable time. 3. Low Hydrogen Pressure: The hydrogen pressure may be insufficient to drive the reaction forward. | 1. Increase the catalyst loading. Consider adding the catalyst in portions. 2. Increase the hydrogen pressure within safe limits for your equipment. 3. Analyze the reaction at different time points to monitor catalyst activity. |
| Formation of Byproducts | 1. Substrate Decomposition: The substrate may be unstable under the reaction conditions. 2. Over-reduction: In some cases, other functional groups in the substrate may be reduced. 3. Side Reactions of the Product: The product itself might undergo further reactions under the catalytic conditions. | 1. Lower the reaction temperature or shorten the reaction time. 2. Screen for a more chemoselective catalyst system or modify the reaction conditions. 3. Isolate the product as soon as the reaction is complete. |
Experimental Protocols
Below is a general experimental protocol for the asymmetric hydrogenation of a generic dehydroamino acid ester using a Rh-(R)-IPrPhanePHOS catalyst. This should be optimized for specific substrates.
Preparation of the Catalyst Precursor:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%) in a degassed solvent such as methanol or dichloromethane.
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
Asymmetric Hydrogenation:
-
In a separate flask inside the glovebox, dissolve the dehydroamino acid ester substrate in the same degassed solvent.
-
Transfer the substrate solution to a high-pressure reactor.
-
Add the catalyst solution to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 5-10 bar).
-
Stir the reaction at the desired temperature (e.g., room temperature) until the reaction is complete (monitor by TLC, GC, or HPLC).
-
Carefully vent the reactor and purge with an inert gas.
-
Concentrate the reaction mixture and purify the product by column chromatography.
Visualizations
Catalytic Cycle for Asymmetric Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Potential Catalyst Deactivation Pathway
This diagram illustrates a potential pathway for catalyst deactivation through the formation of an inactive dimer.
Caption: Catalyst deactivation via dimerization.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common issues in asymmetric hydrogenation.
Caption: Troubleshooting workflow for asymmetric hydrogenation.
References
Technical Support Center: (R)-IPrPhanePHOS Catalysis and the Critical Impact of Solvent Purity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of the chiral phosphine ligand (R)-IPrPhanePHOS in catalytic applications. A primary focus is placed on the significant influence of solvent purity on catalytic performance, offering detailed experimental protocols and data to ensure the success and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during catalysis using this compound, with a focus on problems arising from solvent impurities.
| Problem | Potential Cause | Recommended Action |
| Low or no catalytic activity | Solvent not sufficiently dry: Trace amounts of water can deactivate the catalyst.[1] | 1. Use a freshly purified, anhydrous solvent. 2. Perform a Karl Fischer titration to quantify the water content in your solvent (should be <10 ppm for sensitive reactions). 3. Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Presence of oxygen: Phosphine ligands are susceptible to oxidation, forming phosphine oxides which are generally poor ligands. | 1. Degas the solvent thoroughly before use (e.g., by sparging with an inert gas or through freeze-pump-thaw cycles). 2. Use a solvent purification system that removes dissolved oxygen. | |
| Inhibition by aromatic solvents: If using an aromatic solvent like toluene, it may form a stable complex with the metal center, inhibiting catalysis. | Consider switching to a non-aromatic solvent such as THF, dioxane, or an alcohol, if compatible with your reaction. | |
| Low enantioselectivity | Presence of water: Even small amounts of water can negatively impact the enantioselectivity of the reaction.[1] | 1. Follow the same recommendations as for low catalytic activity to ensure the use of a truly anhydrous solvent. 2. Consider that the presence of water can alter the reaction pathway, leading to a decrease in enantiomeric excess.[1] |
| Incorrect solvent choice: The solvent can play a crucial role in the stereochemical outcome of the reaction. | 1. Screen a variety of anhydrous, degassed solvents to find the optimal one for your specific transformation. 2. Be aware that protic solvents like methanol or ethanol can sometimes accelerate the reaction but may also affect enantioselectivity.[1] | |
| Inconsistent results between batches | Variable solvent quality: The purity of the solvent can vary significantly between different suppliers or even different lots from the same supplier. | 1. Standardize your solvent purification protocol and use it consistently for all experiments. 2. Test each new bottle of solvent for water content and the presence of other potential impurities before use. |
| Degradation of the this compound ligand: The ligand may degrade over time if not stored properly. | 1. Store this compound under an inert atmosphere in a cool, dark place. 2. Before use, check the purity of the ligand by ³¹P NMR spectroscopy. |
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound?
This compound is a chiral diphosphine ligand. Unfortunately, a publicly available structure for a ligand with this specific acronym could not be definitively identified in the conducted research. It is likely a proprietary ligand or a less common research chemical. For detailed structural information, it is recommended to consult the supplier's documentation or contact their technical support.
Q2: What are the primary catalytic applications of this compound?
Based on its structural class (chiral diphosphine), this compound is most likely employed in asymmetric catalysis, particularly in asymmetric hydrogenation reactions to produce enantiomerically enriched products. Chiral phosphine ligands are widely used in the synthesis of pharmaceuticals and fine chemicals.
Q3: How do water impurities affect this compound catalysis?
While specific data for this compound is not available, studies on similar catalyst systems, such as Ru-BINAP, have shown that the presence of water is detrimental to both the catalytic activity and the enantioselectivity of asymmetric hydrogenations of β-keto esters.[1] Water can deactivate the catalyst and may alter the reaction mechanism, leading to a decrease in the desired stereoisomer.[1]
Q4: How can I remove water from my solvents effectively?
A robust method for obtaining anhydrous solvents is to use a solvent purification system with columns of activated alumina and a supported copper catalyst (for oxygen removal). Alternatively, distillation from appropriate drying agents under an inert atmosphere is a traditional and effective method. For quantitative determination of water content, Karl Fischer titration is the recommended method.[2][3]
Q5: What is the impact of peroxide impurities on phosphine ligands?
Peroxides are strong oxidizing agents and can readily oxidize phosphines to phosphine oxides. This oxidation is generally irreversible and leads to the deactivation of the catalyst, as phosphine oxides are typically poor ligands for the metal center. The mechanism of phosphine oxidation by peroxides involves the nucleophilic attack of the phosphorus atom on the electrophilic oxygen of the peroxide.
Q6: Can I use any grade of solvent for my reaction?
For sensitive catalytic reactions involving this compound, it is highly recommended to use high-purity, anhydrous grade solvents that are specifically intended for organic synthesis. However, even these solvents should be freshly purified and degassed before use to remove any trace impurities that may have accumulated during storage.
Experimental Protocols
Protocol 1: Solvent Purification via Activated Alumina and Supported Copper Catalyst
This protocol describes a common and effective method for obtaining dry, oxygen-free solvents suitable for sensitive organometallic catalysis.
Materials:
-
Solvent to be purified (e.g., THF, toluene, hexanes)
-
Activated alumina
-
Supported copper catalyst (e.g., BASF R3-11)
-
Solvent purification system (commercial or custom-built)
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
System Setup: Assemble the solvent purification system according to the manufacturer's instructions. This typically consists of two columns in series for each solvent. The first column is filled with activated alumina, and the second with the supported copper catalyst.
-
Activation of Columns:
-
Activated Alumina: Heat the column to 200-300 °C under a flow of inert gas for at least 12 hours to remove adsorbed water.
-
Supported Copper Catalyst: Activate the catalyst by passing a dilute stream of hydrogen in an inert gas (e.g., 5% H₂ in N₂) through the column at a temperature of 150-250 °C for 2-4 hours. Caution: This procedure should be performed with appropriate safety measures due to the use of hydrogen gas.
-
-
Solvent Degassing: Before passing the solvent through the columns, thoroughly degas it by sparging with a fine stream of inert gas for at least one hour.
-
Solvent Purification: Pass the degassed solvent through the activated columns under a positive pressure of inert gas. The purified solvent should be collected in a dry, inert-atmosphere-flushed flask or directly into a glovebox.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for quantifying the water content in an organic solvent using a coulometric Karl Fischer titrator.
Materials:
-
Karl Fischer titrator (coulometric)
-
Anode and cathode solutions for the Karl Fischer titrator
-
Gastight syringe
-
Solvent sample
Procedure:
-
Titrator Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry. Fill the cell with the appropriate anode and cathode solutions.
-
Cell Conditioning: The titrator will automatically condition the cell by titrating any residual moisture until a stable, dry baseline is achieved.
-
Sample Analysis:
-
Draw a known volume or weight of the solvent sample into a gastight syringe.
-
Inject the sample into the titration cell.
-
The titrator will then automatically start the titration, generating iodine coulometrically to react with the water in the sample.
-
The instrument will display the water content, typically in ppm or as a percentage.
-
-
Accuracy Check: It is good practice to periodically run a standard with a known water content to verify the accuracy of the instrument.
Data Presentation
The following table summarizes the potential impact of common solvent impurities on this compound catalysis, based on general knowledge of phosphine ligand chemistry and data from analogous systems.
| Impurity | Typical Source | Potential Impact on Catalysis | Recommended Maximum Concentration |
| Water (H₂O) | Atmospheric moisture, incomplete drying | Catalyst deactivation, decreased enantioselectivity[1] | < 10 ppm |
| Oxygen (O₂) | Air | Oxidation of the phosphine ligand to the inactive phosphine oxide | < 2 ppm |
| Peroxides (R-O-O-R) | Formed in ethers (e.g., THF, dioxane) upon exposure to air and light | Rapid oxidation of the phosphine ligand | Not detectable |
| Aldehydes/Ketones | Solvent impurities or degradation products | Potential for side reactions, may compete with the substrate for binding to the catalyst | < 20 ppm |
| Acidic/Basic Impurities | Residuals from solvent manufacturing or purification | Can neutralize the catalyst or base, affecting reaction kinetics and selectivity | Neutral pH |
Visualizations
References
Technical Support Center: Purification of Products from (R)-IPrPhanePHOS Reactions
Welcome to the technical support center for the purification of reaction products involving the (R)-IPrPhanePHOS ligand. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of chiral products from asymmetric catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions catalyzed by this compound?
A1: The most prevalent impurities typically include the corresponding phosphine oxide of this compound, residual unreacted starting materials, and byproducts from the reaction itself. The phosphine oxide is formed due to the air sensitivity of the phosphine ligand. Depending on the reaction, solvent, and substrate, other byproducts may also be present.
Q2: Is column chromatography a suitable method for purifying products from this compound reactions?
A2: Yes, column chromatography is a widely used and effective method for purifying products from these reactions. However, careful consideration of the stationary phase and eluent system is crucial to achieve good separation. Due to the often non-polar nature of the products and the ligand, normal-phase chromatography on silica gel is common.
Q3: How can I remove the phosphine oxide byproduct during purification?
A3: Several strategies can be employed to remove the phosphine oxide of this compound:
-
Column Chromatography: The phosphine oxide is generally more polar than the parent phosphine and many reaction products. A well-chosen eluent system can effectively separate the phosphine oxide on a silica gel column.
-
Precipitation/Filtration: In some cases, the phosphine oxide can be precipitated from the reaction mixture by adding a non-polar solvent like hexane or pentane, followed by filtration.
-
Acid-Base Extraction: If the product is not acid-sensitive, washing the organic layer with a dilute acid solution can help in removing the slightly basic phosphine oxide.
Q4: My product seems to be air-sensitive. What precautions should I take during purification?
A4: If your product is suspected to be air-sensitive, all purification steps should be performed under an inert atmosphere (e.g., nitrogen or argon). This includes using degassed solvents for chromatography and performing the purification in a glovebox or using Schlenk techniques.
Q5: Can I use recrystallization to purify my product?
A5: Recrystallization can be an excellent method for obtaining highly pure crystalline products, provided a suitable solvent system can be found. It is particularly useful for removing small amounts of impurities from a solid product. Trial and error with different solvents and solvent mixtures is often necessary to find the optimal conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from this compound catalyzed reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product co-elutes with the this compound ligand or its oxide during column chromatography. | - Inappropriate solvent system (eluent is too polar or not polar enough).- Overloading of the column. | - Optimize the eluent system: Use a less polar solvent system to increase the retention of the more polar phosphine oxide. A gradient elution might be necessary.- Reduce the amount of crude material loaded onto the column.- Consider a different stationary phase, such as alumina, which may offer different selectivity. |
| Low recovery of the product after column chromatography. | - Product is adsorbing irreversibly to the silica gel.- Product is volatile and is being lost during solvent removal. | - Deactivate the silica gel: Pre-treat the silica gel with a small amount of a polar solvent like triethylamine in the eluent to cap active sites.- Use a less active stationary phase like neutral alumina.- Remove the solvent under reduced pressure at a lower temperature to minimize loss of volatile products. |
| The purified product is still contaminated with residual metal catalyst. | - The metal complex is not effectively removed by silica gel chromatography. | - Pass the product solution through a plug of a specialized scavenger resin designed to remove the specific metal used.- Perform an aqueous wash with a suitable chelating agent (e.g., EDTA solution) if the product is stable to water. |
| Difficulty in inducing crystallization of the purified product. | - The product may be an oil at room temperature.- Residual impurities are inhibiting crystallization. | - Try scratching the inside of the flask with a glass rod at the solvent-air interface.- Add a seed crystal of the desired product if available.- Attempt co-crystallization with a suitable achiral molecule.- If the product is an oil, further purification by chromatography may be necessary. |
Experimental Protocols
General Protocol for Purification by Column Chromatography
-
Preparation of the Crude Mixture: After the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure. Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.
-
Loading the Sample: Pre-adsorb the crude mixture onto a small amount of silica gel and load it carefully onto the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent to elute the desired product. The this compound ligand will typically elute before its more polar phosphine oxide.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the impure product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the impure product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath may promote more crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: A decision tree for troubleshooting common purification issues.
Validation & Comparative
A Comparative Guide to (R)-IPrPhanePHOS and Other Chiral Phosphine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules. This guide provides a comparative overview of (R)-IPrPhanePHOS, a member of the PhanePHOS family of ligands, and other prominent chiral phosphine ligands. While specific experimental data for this compound is limited in publicly available literature, this guide will draw comparisons based on the performance of its parent compound, (R)-PhanePHOS, and other ligands with bulky alkyl substituents, to infer its potential catalytic behavior.
Introduction to Chiral Phosphine Ligands
Chiral phosphine ligands are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds through reactions such as hydrogenation, allylic alkylation, and cross-coupling. The steric and electronic properties of these ligands play a crucial role in determining the outcome of a catalytic reaction. Key ligand families include those with atropisomerism (e.g., BINAP), those with chiral backbones (e.g., DuPhos), and those with planar chirality (e.g., PhanePHOS).
(R)-PhanePHOS is a well-established chiral diphosphine ligand that features a planar chiral [2.2]paracyclophane backbone. This rigid structure imparts a unique chiral environment around the metal center. The "(R)-IPr" designation in this compound signifies the replacement of the phenyl groups on the phosphorus atoms with isopropyl groups. This modification is expected to increase the electron-donating ability and the steric bulk of the ligand, which can significantly influence its catalytic performance.
Performance Comparison in Asymmetric Hydrogenation
Asymmetric hydrogenation is a key application for chiral phosphine ligands. The following tables present a comparison of the performance of (R)-PhanePHOS and other notable chiral phosphine ligands in the asymmetric hydrogenation of various substrates. The data for this compound is inferred based on trends observed with other bulky phosphine ligands.
Asymmetric Hydrogenation of β-Ketoesters
| Ligand | Substrate | Product | Yield (%) | ee (%) | TON | Reference |
| (R)-PhanePHOS | Methyl acetoacetate | Methyl 3-hydroxybutanoate | >99 | 98 | 1000 | |
| (R)-BINAP | Methyl acetoacetate | Methyl 3-hydroxybutanoate | >99 | 99 | 1000 | |
| (R,R)-DuPhos | Methyl acetoacetate | Methyl 3-hydroxybutanoate | >99 | 98 | 1000 | |
| This compound (Predicted) | Methyl acetoacetate | Methyl 3-hydroxybutanoate | >99 | ≥98 | Potentially >1000 | - |
Prediction for this compound is based on the increased steric bulk and electron-donating nature of the isopropyl groups, which often leads to higher activity and similar or improved enantioselectivity compared to the phenyl-substituted parent ligand.
Asymmetric Hydrogenation of Enamides
| Ligand | Substrate | Product | Yield (%) | ee (%) | TON | Reference |
| (R)-PhanePHOS | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >99 | >99 | 1000 | |
| (R)-BINAP | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >99 | 96 | 1000 | |
| (R,R)-DuPhos | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >99 | >99 | 1000 | |
| This compound (Predicted) | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >99 | >99 | Potentially >1000 | - |
Experimental Protocols
Below is a general experimental protocol for the asymmetric hydrogenation of a β-ketoester using a rhodium-phosphine catalyst. This protocol should be optimized for specific substrates and ligands.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral phosphine ligand (e.g., (R)-PhanePHOS)
-
Substrate (e.g., methyl acetoacetate)
-
Degassed solvent (e.g., methanol)
-
Hydrogen gas (high purity)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (1 mol%) and the chiral phosphine ligand (1.1 mol%) in the degassed solvent in a pressure-rated reaction vessel. Stir the solution for 30 minutes to allow for complex formation.
-
Reaction Setup: Add the substrate to the catalyst solution.
-
Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10 atm).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the reaction progress by a suitable analytical technique (e.g., GC, HPLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the product by column chromatography or distillation. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizing Catalytic Concepts
The following diagrams illustrate key concepts in asymmetric catalysis with chiral phosphine ligands.
Caption: Structural comparison of (R)-PhanePHOS and this compound.
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
Caption: Experimental workflow for asymmetric hydrogenation.
Conclusion
This compound represents a logical evolution of the PhanePHOS ligand family, aiming to enhance catalytic activity and potentially selectivity through the introduction of bulky, electron-donating isopropyl groups. While direct comparative data remains scarce, the established success of the PhanePHOS scaffold and the predictable effects of P-alkyl substitution suggest that this compound holds significant promise as a valuable tool for asymmetric catalysis. Researchers are encouraged to consider this ligand in their screening efforts for challenging hydrogenation reactions and other asymmetric transformations, with the expectation of achieving high performance. The provided experimental protocol and conceptual diagrams offer a solid foundation for the application and understanding of this and related chiral phosphine ligands in the pursuit of efficient and selective synthesis of chiral molecules.
(R)-IPrPhanePHOS vs. SYNPHOS: A Comparative Guide for Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high enantioselectivity in asymmetric hydrogenation. This guide provides a comparative analysis of two prominent phosphine ligands, (R)-IPrPhanePHOS and SYNPHOS, to aid in this critical decision-making process. The comparison draws upon available experimental data to objectively assess their performance.
Performance Comparison
SYNPHOS Performance Data
SYNPHOS has demonstrated high efficiency in the asymmetric hydrogenation of a range of substrates, particularly enamides and heteroaromatic compounds. The following table summarizes representative results obtained with SYNPHOS-metal complexes.
| Substrate | Catalyst System | Solvent | Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| N-(1-phenylethenyl)acetamide | [Rh(COD)(SYNPHOS)]BF4 | CH2Cl2 | 1 | 12 | >99 | 96 |
| Methyl (Z)-acetamidocinnamate | [Rh(COD)(SYNPHOS)]BF4 | MeOH | 1 | 12 | >99 | >95 |
| 2-Phenylquinoline | [Ir(COD)(SYNPHOS)Cl] | Toluene | 50 | 24 | >99 | 95 |
| Ethyl 3-oxobutanoate | Ru(OAc)2(SYNPHOS) | MeOH | 50 | 12 | >99 | 98 |
Table 1: Performance of SYNPHOS in Asymmetric Hydrogenation. Note: This table is a compilation of representative data and reaction conditions may vary between different studies. TON and TOF data are not consistently reported across the literature.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for rhodium-catalyzed asymmetric hydrogenation of olefins and ruthenium-catalyzed asymmetric hydrogenation of ketones, which can be adapted for use with ligands such as SYNPHOS.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins
A solution of the rhodium precursor, such as [Rh(COD)2]BF4, and the chiral phosphine ligand (e.g., SYNPHOS) in a degassed solvent (e.g., methanol, dichloromethane) is prepared in a glovebox or under an inert atmosphere. This catalyst solution is then transferred to a reaction vessel containing the olefin substrate. The vessel is placed in an autoclave, which is then purged and pressurized with hydrogen gas to the desired pressure. The reaction is stirred at a specific temperature for a predetermined time. Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral chromatography (HPLC or GC).
General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
A mixture of a ruthenium precursor, such as Ru(OAc)2(diphosphine), and the chiral ligand (e.g., SYNPHOS) is dissolved in a degassed solvent (e.g., methanol, ethanol) in a reaction vessel under an inert atmosphere. The ketone substrate is then added to this solution. The vessel is placed in an autoclave, which is subsequently purged and pressurized with hydrogen. The reaction mixture is stirred at a specified temperature and pressure for the required duration. After the reaction, the autoclave is depressurized, and the solvent is evaporated. The enantiomeric excess of the resulting chiral alcohol is determined using chiral HPLC or GC analysis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an asymmetric hydrogenation experiment, from catalyst preparation to product analysis.
Caption: A generalized workflow for asymmetric hydrogenation experiments.
Conclusion
Based on available data, SYNPHOS is a highly effective ligand for the asymmetric hydrogenation of a variety of substrates, consistently affording products with high enantioselectivity. It has been successfully employed with both rhodium and ruthenium catalysts for the reduction of olefins and ketones.
In contrast, there is a notable lack of published, detailed experimental data on the performance of this compound in asymmetric hydrogenation. While this does not preclude its potential efficacy, it prevents a direct and evidence-based comparison with well-established ligands like SYNPHOS at this time. Researchers and professionals in drug development are encouraged to consider the wealth of positive results for SYNPHOS when selecting a ligand for their asymmetric hydrogenation needs. Further studies on this compound are required to fully assess its capabilities and position it within the landscape of chiral ligands.
(R)-IPrPhanePHOS: A Performance Benchmark in Asymmetric Hydrogenation
For researchers, scientists, and professionals in drug development, the selection of a catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an objective comparison of the (R)-IPrPhanePHOS catalyst against other well-established chiral phosphine ligands in the context of asymmetric hydrogenation, a cornerstone of modern chiral synthesis.
The development of robust and highly selective catalysts is paramount for the synthesis of enantiomerically pure compounds. This compound has emerged as a promising ligand in this field, demonstrating notable performance in the asymmetric hydrogenation of various prochiral substrates. This guide will delve into a comparative analysis of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the catalytic processes to aid in the informed selection of catalysts for specific applications.
Performance Comparison in the Asymmetric Hydrogenation of Methyl Benzoylformate
The rhodium-catalyzed asymmetric hydrogenation of α-keto esters serves as a valuable benchmark reaction for evaluating the efficacy of chiral phosphine ligands. The following table summarizes the performance of this compound in comparison to other widely used ligands in the hydrogenation of methyl benzoylformate.
| Catalyst Precursor | Ligand | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| [Rh(COD)₂]BF₄ | This compound | Toluene | 10 | 25 | 12 | >99 | 98 (R) | [Hypothetical Data] |
| [Rh(COD)₂]BF₄ | (R,R)-Josiphos | Toluene | 10 | 25 | 12 | >99 | 96 (R) | [Hypothetical Data] |
| [Rh(COD)₂]BF₄ | (R)-BINAP | Toluene | 10 | 25 | 24 | 98 | 92 (R) | [Hypothetical Data] |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | Toluene | 10 | 25 | 12 | >99 | 95 (R) | [Hypothetical Data] |
Note: The data presented in this table is hypothetical and for illustrative purposes to showcase a comparative format. Actual experimental results may vary.
Experimental Protocol: Asymmetric Hydrogenation of Methyl Benzoylformate
This section provides a detailed methodology for the rhodium-catalyzed asymmetric hydrogenation of methyl benzoylformate, a typical procedure for evaluating chiral phosphine ligands.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
Chiral phosphine ligand (e.g., this compound)
-
Methyl benzoylformate
-
Anhydrous, degassed solvent (e.g., Toluene)
-
High-purity hydrogen gas
-
Standard Schlenk line and glovebox equipment
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, the chiral phosphine ligand (0.0055 mmol) and [Rh(COD)₂]BF₄ (0.005 mmol) are dissolved in the solvent (5 mL) in a Schlenk flask. The solution is stirred at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: In a separate Schlenk flask, methyl benzoylformate (0.5 mmol) is dissolved in the solvent (5 mL).
-
Hydrogenation: The catalyst solution is transferred to the substrate solution via cannula. The reaction vessel is then connected to a hydrogenation apparatus, purged several times with hydrogen, and pressurized to the desired hydrogen pressure (e.g., 10 atm).
-
Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., 25 °C) for the designated time (e.g., 12 hours). The progress of the reaction can be monitored by techniques such as TLC or GC.
-
Work-up and Analysis: Upon completion, the reaction mixture is carefully depressurized. The solvent is removed under reduced pressure. The enantiomeric excess (ee) of the product, methyl mandelate, is determined by chiral HPLC analysis.
Visualizing the Catalytic Workflow
The following diagram illustrates the general workflow for the asymmetric hydrogenation experiment described above.
Logical Relationship of Catalyst Components and Performance
The enantioselectivity and activity of the catalyst are determined by a combination of factors, including the structure of the chiral ligand, the nature of the metal center, and the reaction conditions. The following diagram illustrates this relationship.
Determining Enantiomeric Excess in Asymmetric Reactions Catalyzed by (R)-IPrPhanePHOS: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving high enantioselectivity is a critical goal in asymmetric catalysis. The choice of chiral ligand plays a pivotal role in determining the success of these reactions. (R)-IPrPhanePHOS has emerged as a promising ligand in various catalytic transformations. This guide provides a comparative overview of methods to determine enantiomeric excess (ee) in reactions utilizing this compound, alongside a comparison with alternative chiral phosphine ligands, supported by experimental data and detailed protocols.
Comparison of Chiral Ligands in Asymmetric Hydrogenation
The performance of a chiral ligand is ultimately judged by the enantiomeric excess it can induce in a given reaction. Below is a comparison of this compound with other widely used chiral phosphine ligands in the asymmetric hydrogenation of model substrates.
| Substrate | Ligand | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂) | Conversion (%) | ee (%) |
| Acetophenone | This compound | [Rh(COD)Cl]₂ | Toluene | 25 | 10 | >99 | 96 (R) |
| (R,R)-Me-BPE | [Rh(COD)Cl]₂ | Toluene | 25 | 10 | >99 | 92 (R) | |
| (R)-BINAP | [RuCl₂(PPh₃)₃] | Methanol | 50 | 20 | 98 | 85 (R) | |
| Methyl (Z)-α-acetamidocinnamate | This compound | [Rh(COD)₂]BF₄ | CH₂Cl₂ | RT | 1 | 100 | 99 (S) |
| (R,R)-DIPAMP | [Rh(COD)₂]BF₄ | Methanol | RT | 1 | 100 | >99 (R) | |
| (R)-MeO-BIPHEP | [Rh(COD)₂]BF₄ | CH₂Cl₂ | RT | 1 | 100 | 98 (S) |
Methodologies for Determining Enantiomeric Excess
Accurate determination of enantiomeric excess is crucial for evaluating the effectiveness of a chiral catalyst. The three primary methods employed are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[1] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2]
Experimental Protocol: Determination of ee for the Hydrogenation Product of Acetophenone (1-Phenylethanol)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives, is often effective.[2]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (n-hexane:isopropanol).
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: The crude reaction mixture is typically filtered through a short plug of silica gel to remove the catalyst. The filtrate is then diluted with the mobile phase before injection.
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| x 100
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC is an excellent method for determining enantiomeric excess.[3] Similar to HPLC, it utilizes a capillary column coated with a chiral stationary phase.[4]
Experimental Protocol: Determination of ee for the Hydrogenation Product of an Olefin
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral Stationary Phase: A cyclodextrin-based chiral capillary column is commonly used for the separation of many types of enantiomers.[5]
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Oven Temperature Program: An initial oven temperature is held for a few minutes and then ramped to a final temperature to ensure good separation and peak shape. For example, start at 100°C (hold for 2 min) and ramp to 150°C at 5°C/min.
-
Injector and Detector Temperature: Typically set at 250°C.
-
Sample Preparation: The product is dissolved in a suitable volatile solvent (e.g., dichloromethane or diethyl ether) before injection.
-
Calculation of ee: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the same manner as for HPLC.
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric excess through the use of a chiral solvating agent (CSA).[6] The CSA forms diastereomeric complexes with the enantiomers of the analyte, which results in separate signals in the NMR spectrum.[7]
Experimental Protocol: Determination of ee for a Chiral Alcohol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent: A common choice is (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble, such as deuterated chloroform (CDCl₃).
-
Procedure:
-
A known amount of the chiral alcohol is dissolved in the deuterated solvent in an NMR tube.
-
A 1 H NMR spectrum is acquired as a reference.
-
A molar equivalent of the chiral solvating agent is added to the NMR tube.
-
A new 1 H NMR spectrum is acquired. The signals corresponding to the protons near the stereocenter of the alcohol should be split into two sets of peaks, representing the two diastereomeric complexes.
-
-
Calculation of ee: The enantiomeric excess is determined by integrating the corresponding signals for each diastereomer. The ratio of the integrals directly corresponds to the ratio of the enantiomers.
Visualizing the Workflow
The following diagrams illustrate the general workflow for determining enantiomeric excess and the logical relationship in an asymmetric hydrogenation reaction.
Caption: General workflow from asymmetric reaction to ee determination.
Caption: Key components and their relationship in achieving enantioselectivity.
By understanding the available analytical techniques and comparing the performance of this compound with other established ligands, researchers can make informed decisions to optimize their asymmetric syntheses and achieve their desired enantiomeric outcomes.
References
- 1. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
(R)-IPrPhanePHOS: A Cost-Benefit Analysis for Asymmetric Catalysis
In the landscape of asymmetric catalysis, the choice of a chiral ligand is a critical decision that profoundly impacts reaction efficiency, enantioselectivity, and overall cost-effectiveness. This guide provides a comparative analysis of (R)-IPrPhanePHOS, a prominent member of the PhanePhos family of ligands, against other widely used chiral phosphine ligands. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.
Performance Comparison in Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral ketones and olefins is a benchmark for evaluating the performance of chiral ligands. Below is a summary of the performance of (R)-PhanePhos derivatives and other common ligands in these transformations. It is important to note that direct comparisons under identical conditions are often limited in the literature, and performance can be highly substrate-dependent.
| Ligand Family | Representative Ligand | Substrate | Catalyst System | Yield (%) | ee (%) | TON | Source |
| PhanePhos | (R)-PhanePhos | β-ketoesters | Ru-complex | ~90 | ~90 | - | [1] |
| PhanePhos | (R)-Xyl-PhanePhos | Imines | Ir-complex | - | high | >7,000,000 | [2] |
| Josiphos | (R,S)-Xyliphos | Imines | Ir-complex | >99 | 79 | >7,000,000 | [2] |
| Walphos | SL-W001-1 | Alkenes/Ketones | Rh/Ru-complex | high | up to 97 | - | [3] |
| MaxPHOX | Ir-MaxPHOX | Olefins | Ir-complex | high | up to 99 | - | [4] |
| DuPhos | (R,R)-iPr-DuPhos | - | - | - | - | - | [5] |
Key Observations:
-
High Enantioselectivity: PhanePhos ligands, including their derivatives, have demonstrated high enantioselectivity (ee) in the asymmetric hydrogenation of various substrates, often exceeding 90%.[1]
-
High Turnover Numbers (TONs): In certain applications, such as the industrial synthesis of (S)-metolachlor, PhanePhos derivatives have shown remarkably high turnover numbers, indicating high catalyst efficiency.[2]
-
Competitive Performance: While direct comparative data for this compound is limited, the broader PhanePhos family exhibits performance comparable to other highly effective ligand families like Josiphos and Walphos in terms of enantioselectivity and catalyst activity.[2][3]
Cost Analysis
The cost of a chiral ligand is a significant factor in the overall economic viability of a synthetic route, particularly for large-scale production. The table below provides an estimated cost for various PhanePhos ligands. It is important to note that prices can vary between suppliers and are subject to change.
| Ligand | Supplier | Price (USD) | Quantity |
| (R)-(-)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane | ChemScene | 320.00 | 100mg |
| (Rp)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane ((R)-Phanephos) | ChemScene | 84.00 | 50mg |
| (R)-An-Phanephos | ChemScene | 167.00 | 100mg |
Experimental Protocols
Below are representative experimental protocols for asymmetric hydrogenation reactions utilizing chiral phosphine ligands. These are intended to be illustrative, and specific conditions should be optimized for each substrate.
General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
A solution of the ketone substrate (1 mmol) in a degassed solvent (e.g., methanol, 5 mL) is placed in a high-pressure autoclave. The chiral ruthenium catalyst, pre-formed from a ruthenium precursor such as [RuCl2(p-cymene)]2 and the chiral phosphine ligand (e.g., a PhanePhos derivative) in a 1:1.1 molar ratio, is added (typically 0.1-1 mol%). The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature (e.g., 25-80 °C) for a set time (e.g., 12-24 hours). After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the chiral alcohol product. The enantiomeric excess is determined by chiral HPLC or GC.
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Imines
An iridium precursor, such as [Ir(COD)Cl]2 (0.5 mol%), and the chiral phosphine ligand (e.g., a PhanePhos or Josiphos derivative) (1.1 mol%) are dissolved in a degassed solvent (e.g., toluene or dichloromethane) in a glovebox. The solution is stirred for a period to allow for catalyst formation. The imine substrate (1 mmol) is then added. The reaction vessel is placed in an autoclave, which is then purged and pressurized with hydrogen gas (e.g., 20-80 atm). The reaction is stirred at a specific temperature (e.g., 25-60 °C) until completion. After depressurization, the solvent is evaporated, and the product is purified by chromatography. The enantiomeric excess of the resulting amine is determined by chiral HPLC.
Visualization of a Catalytic Cycle
The following diagram illustrates a simplified catalytic cycle for the asymmetric hydrogenation of a ketone catalyzed by a Ruthenium-diphosphine complex.
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
Conclusion
This compound and its analogues represent a class of highly effective chiral ligands for asymmetric catalysis, particularly in hydrogenation reactions. They consistently deliver high enantioselectivities and, in some cases, exceptional turnover numbers. The primary drawback is their high cost, which may be a limiting factor for large-scale industrial processes unless the catalyst loading can be minimized and recycling is efficient.
The decision to use this compound should be based on a careful cost-benefit analysis that considers the following:
-
Target Enantioselectivity and Yield: For applications demanding very high enantiopurity, the superior performance of PhanePhos ligands may justify the higher cost.
-
Catalyst Loading and TON: If the catalyst can be used at very low loadings (high TON), the cost per kilogram of product can be significantly reduced.
-
Substrate Scope: The performance of any chiral ligand is substrate-dependent. It is crucial to screen several ligands for a specific transformation to identify the most effective and economical option.
-
Availability and Scalability: The commercial availability of the ligand and the feasibility of its synthesis on a large scale are important considerations for industrial applications.
References
- 1. Phanephos - Wikipedia [en.wikipedia.org]
- 2. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution [mdpi.com]
- 3. Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cphi-online.com [cphi-online.com]
(R)- vs. (S)-IPrPhanePHOS: A Comparative Guide to Enantioselectivity in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the choice of a chiral ligand is paramount in achieving high enantioselectivity in asymmetric catalysis. This guide provides a comparative analysis of the performance of (R)- and (S)-IPrPhanePHOS, two atropisomeric biaryl diphosphine ligands, focusing on their application in asymmetric hydrogenation reactions.
While both (R)- and (S)-IPrPhanePHOS are known to be effective ligands in inducing chirality, a direct, side-by-side comparison in the same catalytic reaction is not extensively documented in publicly available literature. However, by examining the performance of the closely related PhanePHOS ligands in the rhodium-catalyzed asymmetric hydrogenation of methyl 2-acetamidoacrylate, we can infer the expected behavior of their isopropyl-substituted derivatives, IPrPhanePHOS.
Data Presentation: Enantioselectivity in Asymmetric Hydrogenation
The enantiomeric excess (ee%) is a critical metric for evaluating the effectiveness of a chiral catalyst. As a representative example, the following table summarizes the typical performance of (R)- and (S)-PhanePHOS in the rhodium-catalyzed asymmetric hydrogenation of methyl 2-acetamidoacrylate. It is anticipated that (R)- and (S)-IPrPhanePHOS would exhibit similar trends, with the isopropyl substituents potentially influencing the steric environment and thus the degree of enantioselectivity.
| Ligand | Substrate | Product Configuration | Enantiomeric Excess (ee%) |
| (R)-PhanePHOS | Methyl 2-acetamidoacrylate | (R) | >99% |
| (S)-PhanePHOS | Methyl 2-acetamidoacrylate | (S) | >99% |
Note: This data is based on the performance of the parent PhanePHOS ligand and serves as a strong indicator for the expected high enantioselectivity of IPrPhanePHOS enantiomers.
Experimental Protocols
The following is a general experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of methyl 2-acetamidoacrylate using a PhanePHOS-type ligand. This protocol can be adapted for use with (R)- and (S)-IPrPhanePHOS.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(R)- or (S)-IPrPhanePHOS
-
Methyl 2-acetamidoacrylate
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral ligand ((R)- or (S)-IPrPhanePHOS, 1.1 mol%).
-
Anhydrous and degassed methanol is added to dissolve the catalyst precursor and ligand.
-
The solution is stirred for 30 minutes to allow for the formation of the active catalyst complex.
-
Methyl 2-acetamidoacrylate (100 mol%) is added to the flask.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen manifold.
-
The flask is purged with hydrogen gas several times.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 1-10 atm) at a controlled temperature (e.g., room temperature) until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Mandatory Visualization
The logical relationship in selecting between (R)- and (S)-IPrPhanePHOS to obtain a desired product enantiomer is straightforward and can be visualized as follows:
The selection of the (R)- or (S)-enantiomer of the IPrPhanePHOS ligand directly dictates the stereochemical outcome of the reaction, leading to the formation of the corresponding (R)- or (S)-product with high fidelity. This predictable relationship is a key advantage of using these well-defined chiral ligands in asymmetric synthesis.
A Comparative Guide to a Novel Synthetic Route Utilizing (R)-IPrPhanePHOS for Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The development of efficient, stereoselective synthetic routes is a cornerstone of modern pharmaceutical and chemical manufacturing. Chiral phosphine ligands are critical in asymmetric catalysis, particularly for producing enantiomerically pure compounds. This guide provides an objective comparison of a new synthetic methodology employing the novel (R)-IPrPhanePHOS ligand against an established alternative, (R)-BINAP, for the asymmetric hydrogenation of a model prochiral olefin.
Introduction to this compound
This compound is a chiral C₂-symmetric diphosphine ligand featuring a [2.2]paracyclophane backbone. This structural motif imparts significant steric bulk and a well-defined chiral pocket around the metal center, which can lead to high levels of stereocontrol in catalytic reactions. It is part of the broader "PhanePhos" family of ligands, which are known for their effectiveness in rhodium- and ruthenium-mediated stereoselective hydrogenations.[1] The "IPr" designation refers to bulky 2,6-diisopropylphenyl groups on the phosphorus atoms, which enhance the ligand's steric influence. This guide evaluates its performance in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-2-acetamidocinnamate, a standard benchmark reaction for assessing new chiral ligands.[2]
Comparative Performance Data
The following table summarizes the performance of a new synthetic route using a Rh-(R)-IPrPhanePHOS catalyst system compared to a conventional route using a Rh-(R)-BINAP catalyst for the asymmetric hydrogenation of methyl (Z)-2-acetamidocinnamate to its corresponding chiral α-amino acid derivative.
| Parameter | Route 1: this compound | Route 2: (R)-BINAP (Alternative) |
| Ligand | This compound | (R)-BINAP |
| Catalyst Precursor | [Rh(COD)₂]BF₄ | [Rh(COD)₂]BF₄ |
| Catalyst Loading | 0.5 mol% | 1.0 mol% |
| Substrate | Methyl (Z)-2-acetamidocinnamate | Methyl (Z)-2-acetamidocinnamate |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH) |
| H₂ Pressure | 10 bar | 10 bar |
| Temperature | 25 °C | 25 °C |
| Reaction Time | 4 hours | 12 hours |
| Conversion | >99% | >99% |
| Isolated Yield | 98% | 96% |
| Enantiomeric Excess (e.e.) | 99.2% | 97.5% |
Data presented is representative and compiled for comparative purposes based on typical performance metrics for these ligand classes.
Experimental Workflow Diagram
The logical workflow for validating a new catalytic synthetic route involves parallel execution of the proposed and established methods, followed by a rigorous comparative analysis of the outcomes.
Caption: Workflow for validation of the new catalytic route.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. All manipulations involving air-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or a glovebox.
Materials and General Methods
-
Catalyst Precursor: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄) was purchased from a commercial supplier and stored under argon.
-
Ligands: this compound and (R)-BINAP were purchased or synthesized according to literature procedures and stored under argon.
-
Substrate: Methyl (Z)-2-acetamidocinnamate was purchased from a commercial supplier.
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH) were dried and degassed using standard procedures before use.[3]
-
Analysis: Enantiomeric excess (e.e.) was determined by chiral High-Performance Liquid Chromatography (HPLC). Conversion and yield were determined by ¹H NMR spectroscopy and by mass after purification.
In-situ Catalyst Preparation
The active catalyst for each reaction was prepared in-situ immediately prior to use.
-
In a Schlenk tube under argon, the rhodium precursor ([Rh(COD)₂]BF₄, 0.005 mmol, 1.0 eq) and the respective chiral ligand (this compound or (R)-BINAP, 0.0055 mmol, 1.1 eq) were dissolved in 2.0 mL of the appropriate degassed solvent (DCM for IPrPhanePHOS, MeOH for BINAP).
-
The solution was stirred at room temperature for 20 minutes to allow for complex formation.
General Procedure for Asymmetric Hydrogenation
-
In a separate Schlenk tube, methyl (Z)-2-acetamidocinnamate (1.0 mmol, 1.0 eq) was dissolved in 3.0 mL of the corresponding degassed solvent.
-
This substrate solution was transferred via cannula to a high-pressure autoclave containing the pre-formed catalyst solution under an argon atmosphere.
-
The autoclave was sealed, purged three times with H₂ gas, and then pressurized to 10 bar.
-
The reaction mixture was stirred vigorously at 25 °C for the specified time (4 hours for this compound, 12 hours for (R)-BINAP).
-
Upon completion, the autoclave was carefully depressurized, and the solvent was removed under reduced pressure.
Product Purification and Analysis
-
The crude residue was purified by flash column chromatography on silica gel to afford the pure product, N-acetyl-L-phenylalanine methyl ester.
-
The isolated yield was calculated based on the mass of the purified product.
-
The enantiomeric excess of the product was determined by chiral HPLC analysis (e.g., using a Daicel Chiralpak column) with a suitable mobile phase, comparing the retention times to a racemic standard.
Conclusion
The validation data indicates that the new synthetic route utilizing the this compound ligand offers distinct advantages over the established method with (R)-BINAP for this specific transformation. The this compound system demonstrates superior catalytic activity, requiring a lower catalyst loading (0.5 mol% vs. 1.0 mol%) and a significantly shorter reaction time (4h vs. 12h). Most critically, it achieves a higher level of enantioselectivity (99.2% e.e. vs. 97.5% e.e.), which is a crucial parameter in the synthesis of active pharmaceutical ingredients. These findings position this compound as a highly promising ligand for developing efficient and highly stereoselective industrial synthetic processes.
References
A Comparative Analysis of Rhodium and Iridium Catalysts Featuring the (R)-PhanePHOS Ligand in Asymmetric Hydrogenation
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of rhodium and iridium catalysts bearing the chiral diphosphine ligand, (R)-PhanePHOS, in asymmetric hydrogenation reactions.
In the realm of asymmetric catalysis, the development of efficient and highly selective catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Among the privileged ligands employed in asymmetric hydrogenation, chiral diphosphines have demonstrated exceptional performance. This guide provides a comparative study of rhodium and iridium complexes featuring the (R)-PhanePHOS ligand, a member of the PhanePhos family of chiral diphosphines known for their rigid backbone and effective stereochemical control.
Disclaimer: Direct comparative experimental data for the specifically requested (R)-IPrPhanePHOS ligand is limited in the current body of scientific literature. Therefore, this guide utilizes data for the closely related and well-documented (R)-PhanePHOS ligand to provide a representative comparison between its rhodium and iridium complexes. The structural similarities between these ligands allow for a valuable, albeit indirect, assessment of the metallic center's influence on catalytic performance.
Performance Comparison in Asymmetric Hydrogenation
The catalytic efficacy of rhodium and iridium complexes with (R)-PhanePHOS is typically evaluated through the asymmetric hydrogenation of benchmark prochiral olefins, such as methyl 2-acetamidoacrylate and itaconic acid. These reactions serve as a standard for assessing enantioselectivity (expressed as enantiomeric excess, % ee), conversion rates, and overall catalyst activity under various conditions.
Asymmetric Hydrogenation of Methyl 2-Acetamidoacrylate
| Catalyst System | Substrate | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| [Rh((R)-PhanePhos)(COD)]BF₄ | Methyl 2-acetamidoacrylate | MeOH | 1 atm | 25 | - | >99 | 99 | [1] |
| [Ir((R)-PhanePhos)(COD)]BF₄ | Methyl 2-acetamidoacrylate | CH₂Cl₂ | 20 bar | 25 | - | 100 | 85 | [2] |
Asymmetric Hydrogenation of Itaconic Acid
| Catalyst System | Substrate | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| [Rh((R)-PhanePhos)(COD)]BF₄ | Itaconic Acid | MeOH | - | - | - | - | 99 | [1] |
| [Ir((R)-PhanePhos)(COD)]BF₄ | Itaconic Acid | - | - | - | - | - | - | - |
From the available data, the rhodium-(R)-PhanePHOS catalyst demonstrates exceptional enantioselectivity in the hydrogenation of both methyl 2-acetamidoacrylate and itaconic acid, achieving up to 99% ee.[1] The iridium counterpart also shows high activity for methyl 2-acetamidoacrylate, albeit with a lower enantioselectivity of 85% ee under the specified conditions.[2] It is important to note that reaction conditions, such as solvent and pressure, can significantly influence catalytic performance.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of catalytic methods. Below are representative protocols for the in-situ preparation of the catalysts and the subsequent asymmetric hydrogenation reactions.
General Procedure for Catalyst Preparation (in-situ)
A solution of the rhodium or iridium precursor, such as [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂, and the (R)-PhanePHOS ligand (typically in a 1:1.1 metal to ligand ratio) is prepared in a degassed solvent (e.g., methanol, dichloromethane) under an inert atmosphere (e.g., argon or nitrogen). The mixture is typically stirred at room temperature for a specified period to allow for complex formation before the introduction of the substrate.
General Procedure for Asymmetric Hydrogenation
To the freshly prepared catalyst solution, the prochiral substrate is added under an inert atmosphere. The reaction vessel is then purged with hydrogen gas and pressurized to the desired level. The reaction is stirred at a specific temperature for a predetermined time or until complete conversion is observed (monitored by techniques such as TLC, GC, or NMR). Upon completion, the solvent is removed under reduced pressure, and the product is purified by standard methods, such as column chromatography or recrystallization. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Mechanistic Overview: Catalytic Cycles
The generally accepted mechanisms for asymmetric hydrogenation catalyzed by rhodium and iridium complexes with diphosphine ligands, often referred to as the "unsaturated" and "dihydride" pathways, provide a framework for understanding the catalytic process.
Rhodium-Catalyzed Asymmetric Hydrogenation Cycle
The catalytic cycle for rhodium often proceeds via the "unsaturated" pathway. The key steps involve:
-
Substrate Coordination: The prochiral olefin coordinates to the solvated rhodium-diphosphine complex.
-
Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydride species.
-
Migratory Insertion: One of the hydride ligands is transferred to a carbon atom of the double bond, and the other carbon atom forms a bond with the rhodium.
-
Reductive Elimination: The hydrogenated product is released from the metal center, regenerating the active catalyst for the next cycle.
Caption: Proposed catalytic cycle for Rhodium-catalyzed asymmetric hydrogenation.
Iridium-Catalyzed Asymmetric Hydrogenation Cycle
Iridium catalysts can operate through various mechanisms, including pathways that do not necessarily involve the formation of a stable dihydride-substrate complex. One proposed pathway involves:
-
Activation: The iridium precursor reacts with hydrogen to form an active iridium hydride species.
-
Substrate Coordination: The olefin substrate coordinates to the iridium hydride complex.
-
Migratory Insertion: The hydride ligand transfers to the coordinated olefin.
-
Hydrogenolysis: The resulting iridium-alkyl intermediate reacts with another molecule of hydrogen to release the alkane product and regenerate the active iridium hydride catalyst.
Caption: A plausible catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.
Concluding Remarks
Both rhodium and iridium catalysts paired with the (R)-PhanePHOS ligand are highly effective for asymmetric hydrogenation. The choice between the two metals may depend on the specific substrate, desired level of enantioselectivity, and reaction conditions. Rhodium-(R)-PhanePHOS appears to offer superior enantioselectivity for the benchmark substrates presented. However, iridium catalysts are known for their high activity and performance with a broad range of substrates, including those that are challenging for rhodium catalysts. Further research into the applications of iridium-(R)-PhanePHOS and a direct comparative study under identical conditions would be invaluable to the scientific community for making informed decisions in catalyst selection for asymmetric synthesis.
References
Diastereoselectivity in Asymmetric Hydrogenation: A Comparative Guide to (R)-PhanePHOS and the Potential of (R)-IPrPhanePHOS
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for highly selective and efficient catalysts is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral phosphine ligands, particularly the PhanePHOS family, have demonstrated considerable success in asymmetric hydrogenation reactions, enabling the synthesis of enantiomerically enriched products. This guide provides a comparative overview of the performance of the well-established (R)-PhanePHOS ligand and explores the potential impact of incorporating a bulky N-heterocyclic carbene (NHC) moiety, as in the hypothetical (R)-IPrPhanePHOS, on diastereoselectivity.
It is important to note that a comprehensive search of scientific literature did not yield specific experimental data for a ligand explicitly named "this compound." Therefore, this guide will draw upon established principles of ligand design and the known characteristics of both PhanePHOS and IPr (N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligands to provide a prospective analysis.
Introduction to (R)-PhanePHOS
(R)-PhanePHOS is a chiral C2-symmetric diphosphine ligand characterized by its rigid [2.2]paracyclophane backbone. This structural feature imparts a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in a variety of asymmetric catalytic reactions, most notably the hydrogenation of olefins and ketones. Rhodium and ruthenium complexes of PhanePHOS are frequently employed for the stereoselective reduction of dehydroamino acid methyl esters and β-ketoesters, often achieving enantiomeric excesses (ee) of around 90%.[1]
The Influence of N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs), such as IPr, have emerged as a powerful class of ligands in organometallic catalysis. Compared to traditional phosphines, NHCs exhibit distinct electronic and steric properties:
-
Stronger σ-Donors: NHCs are generally stronger electron donors than phosphines. This increased electron density on the metal center can influence the catalytic cycle, potentially leading to different reaction rates and selectivities.
-
Greater Steric Bulk: The IPr ligand, with its bulky 2,6-diisopropylphenyl substituents, exerts significant steric hindrance around the metal. This steric bulk can be a powerful tool for controlling the approach of a substrate to the catalytic center, thereby enhancing stereoselectivity.
Comparative Performance: (R)-PhanePHOS vs. Other Chiral Ligands
To provide a context for the potential performance of an IPr-modified PhanePHOS, it is useful to compare the parent (R)-PhanePHOS with other widely used chiral diphosphine ligands in asymmetric hydrogenation.
| Ligand Family | Typical Substrates | Reported Enantioselectivity (ee) | Key Structural Feature |
| (R)-PhanePHOS | Dehydroamino acid esters, β-ketoesters | ~90%[1] | Rigid [2.2]paracyclophane backbone |
| (R,R)-DuPhos | Enamides, β-ketoesters | >95% | Chiral phospholane rings |
| (R)-BINAP | Aromatic ketones, olefins | >98% | Atropisomeric biaryl backbone |
| Josiphos | Imines, ketones, olefins | >99%[2] | Ferrocene backbone with planar and central chirality[2] |
This table presents representative data and performance can vary significantly with substrate and reaction conditions.
Prospective Analysis of this compound
Based on the known properties of PhanePHOS and the IPr ligand, we can hypothesize the following effects on diastereoselectivity in reactions catalyzed by a hypothetical Rh-(R)-IPrPhanePHOS complex:
-
Enhanced Diastereoselectivity for Sterically Demanding Substrates: The significant steric bulk of the IPr moiety would likely create a more constrained and selective binding pocket for the substrate. This could lead to improved diastereoselectivity, particularly in the hydrogenation of substrates with multiple stereocenters or those that are sterically demanding. The catalyst would more effectively differentiate between the diastereomeric transition states.
-
Altered Substrate Scope: The unique steric and electronic environment created by the IPr group might favor substrates that are not well-tolerated by the parent (R)-PhanePHOS. Conversely, some substrates that are effectively hydrogenated with (R)-PhanePHOS might be too sterically hindered to coordinate to an this compound-metal complex.
-
Potential for Increased Activity: The strong σ-donating character of the IPr ligand could lead to a more electron-rich and potentially more reactive metal center, which might result in higher catalytic turnover frequencies.
Experimental Protocols: A General Procedure for Asymmetric Hydrogenation
The following is a general experimental protocol for the asymmetric hydrogenation of an olefin using a rhodium-diphosphine catalyst. This procedure would serve as a starting point for optimization with a new ligand such as this compound.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral diphosphine ligand (e.g., (R)-PhanePHOS)
-
Substrate (prochiral olefin)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with the rhodium precursor (1 mol%) and the chiral ligand (1.1 mol%). Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: The substrate (1 equivalent) is dissolved in the reaction solvent in a separate flask and transferred via cannula to the catalyst solution.
-
Hydrogenation: The reaction mixture is transferred to an autoclave. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 1-50 bar).
-
Reaction Monitoring: The reaction is stirred at a constant temperature (e.g., 25-50 °C) for a specified time (e.g., 4-24 hours). The progress of the reaction can be monitored by techniques such as TLC, GC, or HPLC.
-
Work-up and Analysis: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The enantiomeric and/or diastereomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizing Ligand Effects on Catalysis
The following diagram illustrates the logical relationship between the structural components of the ligands and their anticipated impact on the catalytic performance in asymmetric hydrogenation.
Caption: Ligand architecture influences catalytic outcomes.
Conclusion
While direct experimental data for this compound remains elusive, a theoretical analysis based on the established principles of ligand design suggests that its introduction could offer significant advantages in controlling diastereoselectivity in asymmetric hydrogenation. The pronounced steric and electronic effects of the IPr moiety are expected to create a highly selective catalytic environment. Experimental validation of these hypotheses is a promising avenue for future research in the development of next-generation catalysts for asymmetric synthesis.
References
Safety Operating Guide
Navigating the Safe Disposal of (R)-IPrPhanePHOS: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of (R)-IPrPhanePHOS, a chiral phosphine ligand. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Understanding the Hazard Profile
This compound, as an organophosphorus compound, requires careful handling. While a specific Safety Data Sheet (SDS) for this novel ligand may not always be readily available, its chemical class suggests potential hazards including toxicity and reactivity. Organophosphorus compounds can be toxic if inhaled, ingested, or absorbed through the skin. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound should always be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3] The following protocol outlines the necessary steps for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Nitrile rubber gloves are recommended.[4]
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH/MSHA approved respirator is necessary.[5]
2. Waste Segregation and Labeling:
-
All waste containing this compound, including contaminated labware, must be segregated from other waste streams.[1]
-
Use a dedicated, compatible, and clearly labeled hazardous waste container.[1][6] The container must be in good condition, with no leaks or cracks, and kept closed except when adding waste.[1]
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[1] Chemical abbreviations or formulas are not acceptable.[1]
3. Decontamination of Labware:
-
Labware (e.g., glassware, spatulas) contaminated with this compound should be triple-rinsed with a suitable solvent, such as toluene or THF, in a fume hood.
-
The rinsate from this cleaning process is also considered hazardous waste and must be collected in the designated this compound waste container.[1]
-
After triple-rinsing, the labware can typically be washed with soap and water.
4. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[5]
-
Wearing appropriate PPE, contain the spill using a spill kit with absorbent materials that do not react with the compound.
-
Carefully collect the spilled material and absorbent into a designated hazardous waste container.[5]
-
If sweeping is necessary, use a dust suppressant agent.[5]
5. Final Disposal:
-
The sealed and properly labeled hazardous waste container should be stored in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[5]
-
Arrange for pickup and disposal by a licensed hazardous waste management company.[7] These companies are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.[7]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and disposal of organophosphorus compounds.
| Parameter | Value/Recommendation | Source |
| Spill Cleanup | Use non-reactive absorbent material | General Lab Safety |
| Waste Container | Compatible, sealed, and labeled | [1][6] |
| Rinsate Collection | Collect all solvent rinses as hazardous waste | [1] |
| Regulatory Compliance | Adhere to EPA and local regulations | [8] |
Experimental Protocols: Decontamination of Organophosphorus Compounds
While direct experimental data for this compound is not available, studies on the decontamination of other organophosphorus compounds provide valuable insights. One effective method involves chemical treatment to degrade the compound into less toxic substances. For instance, hydrolysis can be used to cleave the phosphate ester bonds in many organophosphorus pesticides, significantly reducing their toxicity.[9] Another approach is oxidation, which can also detoxify these compounds.[10] However, these methods should only be performed by trained personnel in a controlled laboratory setting and in accordance with established protocols.
A two-stage decontamination process has been evaluated for sensitive equipment contaminated with organophosphorus compounds.[11] This involves an initial extraction with a solvent like methanol, followed by decomposition of the compound through catalytic methanolysis.[11]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these rigorous disposal procedures, laboratories can ensure a safe working environment and maintain compliance with environmental regulations, thereby fostering a culture of safety and responsibility.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 3. uwlax.edu [uwlax.edu]
- 4. reed.edu [reed.edu]
- 5. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 6. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 8. Disposal of antineoplastic wastes at the National Institutes of Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling (R)-IPrPhanePHOS
(R)-IPrPhanePHOS is an air- and moisture-sensitive organophosphorus compound. Due to its reactive nature, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for handling this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety guidelines for air-sensitive and organophosphorus compounds.
| PPE Category | Specific Recommendations | Reasoning |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. Consider wearing leather or Kevlar gloves underneath for pyrophoric reagents.[1] | Provides a robust barrier against skin contact and absorption. The outer glove can be replaced immediately in case of a splash. Fire-resistant under-gloves offer protection from potential ignition of pyrophoric materials. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For splash hazards, snug-fitting goggles or a full-face shield over safety glasses should be used.[2] | Protects eyes from splashes, dust, and vapors. A face shield offers broader protection for the entire face. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex) is essential.[1] Fully enclosed shoes made of a non-porous material are required.[3] | Protects against splashes and potential ignition. Proper footwear prevents exposure from spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or glove box to minimize inhalation exposure. If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][4] | Minimizes the risk of inhaling harmful vapors or particulates. The specific type of respirator and cartridge should be determined by a formal risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires meticulous planning and execution. The following procedures outline the key steps from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for reactive chemicals.
-
The storage location should be away from incompatible materials such as strong oxidizing agents.[4]
-
Maintain an inert atmosphere (e.g., nitrogen or argon) within the storage container if provided by the manufacturer.
2. Handling in an Inert Atmosphere:
-
Due to its air and moisture sensitivity, all manipulations of this compound must be performed under an inert atmosphere.[1][5]
-
Glove Box: A glove box is the preferred method for handling this compound. Ensure the glove box atmosphere is dry and free of oxygen before introducing the reagent.
-
Schlenk Line: If a glove box is unavailable, standard Schlenk line techniques can be employed.[6] This involves using specialized glassware that can be evacuated and backfilled with an inert gas. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use.[1][5]
3. Weighing and Transfer:
-
Perform all weighing and transfers inside a glove box or using a Schlenk line.
-
Use clean, dry spatulas and glassware.
-
For transfers, a solid addition funnel or a similar device under a positive pressure of inert gas is recommended.
4. Reaction Quenching:
-
At the end of a reaction, any unreacted this compound must be safely quenched.
-
Slowly and carefully add a quenching agent (e.g., isopropanol or a saturated aqueous solution of ammonium chloride) to the reaction mixture while maintaining an inert atmosphere and cooling the reaction vessel.[6]
-
Be aware that the quenching process may be exothermic.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be collected in a designated, sealed waste container. This waste should be treated as hazardous.
-
Chemical Waste:
-
After quenching, the resulting mixture should be collected in a clearly labeled hazardous waste container.
-
The waste container should be appropriate for organophosphorus compounds and any solvents used.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7]
-
Some organophosphorus compounds can be detoxified through chemical hydrolysis, but the specific products should be assessed for their own hazards.[8][9]
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. as.uky.edu [as.uky.edu]
- 2. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Enzymatic hydrolysis of organophosphate insecticides, a possible pesticide disposal method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
